(S)-Sitagliptin phosphate
描述
SITAGLIPTIN PHOSPHATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 4 approved and 2 investigational indications.
A pyrazine-derived DIPEPTIDYL-PEPTIDASE IV INHIBITOR and HYPOGLYCEMIC AGENT that increases the levels of the INCRETIN hormones GLUCAGON-LIKE PEPTIDE-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It is used in the treatment of TYPE 2 DIABETES.
属性
IUPAC Name |
(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2/t9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPYTJVDPQTBQC-KLQYNRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904746 | |
| Record name | Sitagliptin phosphate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654671-77-9 | |
| Record name | Sitagliptin phosphate monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654671-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitagliptin phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sitagliptin phosphate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)--[1,2,4]triazolo[4,3,-a]pyrazine phosphate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SITAGLIPTIN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS63EW8X6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Sitagliptin Phosphate: A Technical Guide on the Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Sitagliptin phosphate is a potent and highly selective, orally active inhibitor of the Dipeptidyl Peptidase-4 (DPP-4) enzyme.[1][2] Its therapeutic application in the management of type 2 diabetes mellitus (T2DM) is predicated on its ability to enhance the endogenous incretin system.[3][4] By preventing the degradation of key incretin hormones—Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP)—sitagliptin prolongs their biological activity.[1][5] This leads to glucose-dependent potentiation of insulin secretion and suppression of glucagon release, thereby improving glycemic control without a significant risk of hypoglycemia and without impacting body weight.[3][5][6] This document provides an in-depth examination of the molecular mechanism, binding kinetics, downstream signaling pathways, and key experimental protocols related to the action of this compound.
Core Mechanism: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
The primary mechanism of action for sitagliptin is the competitive and reversible inhibition of the DPP-4 enzyme.[1][2][5] DPP-4 is a serine exopeptidase that is ubiquitously expressed on the surface of various cell types and plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones GLP-1 and GIP.[1] These hormones are released by the gut in response to food intake and are crucial for regulating blood glucose.[1][7] By inhibiting DPP-4, sitagliptin effectively increases the circulating concentrations of active GLP-1 and GIP, thus enhancing their glucose-lowering effects.[8][9]
The interaction between sitagliptin and the DPP-4 enzyme is characterized as a tight-binding, competitive, and reversible inhibition.[2] Molecular docking simulations have shown that sitagliptin forms a stable complex with the DPP-4 active site, with a binding affinity energy of -8.1 kcal/mol.[10] This interaction is mediated by a series of hydrophobic interactions, hydrogen bonds, and π-stacking interactions with key amino acid residues in the enzyme's binding pocket, including Glu203, Glu204, Phe355, Tyr663, and Val712.[10][11]
Quantitative Binding Affinity and Kinetics
The potency of sitagliptin is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). Studies have shown that sitagliptin is a potent inhibitor with IC50 values in the nanomolar range. The binding is characterized by a rapid association rate and a relatively slow dissociation rate, which contributes to its long duration of action and allows for once-daily dosing.[1][2]
| Parameter | Value | Reference |
| IC50 | ~18-20 nM | [1][2] |
| Binding Nature | Competitive, Reversible, Tight-Binding | [1][2] |
| Association Rate (k_on) | 1.1 x 10⁶ M⁻¹s⁻¹ | [12] |
| Dissociation Rate (k_off) | 2.5 x 10⁻³ s⁻¹ | [12] |
| Affinity (K_D) | 2.3 nM | [12] |
| Binding Affinity Energy | -8.1 kcal/mol | [10] |
| Note: Kinetic values can vary based on experimental conditions. Data for k_on, k_off, and K_D are from a single comparative study for consistency.[12] |
Downstream Signaling Pathways
By preventing the degradation of GLP-1 and GIP, sitagliptin treatment leads to a two-fold increase in post-meal active GLP-1 levels.[13] These elevated incretin levels then activate their respective G-protein coupled receptors (GPCRs), the GLP-1 receptor (GLP-1R) and GIP receptor (GIPR), on pancreatic β-cells.[14][15]
Activation of both GLP-1R and GIPR initiates a shared signaling cascade that is central to their insulinotropic effects.[14] The binding of the hormones to their receptors activates the associated Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[15][16] Elevated cAMP levels then activate two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP 2 (Epac2).[17] These effectors work synergistically to mobilize intracellular calcium (Ca²⁺) stores and increase Ca²⁺ influx through voltage-gated calcium channels, which is the ultimate trigger for the exocytosis of insulin-containing granules in a glucose-dependent manner.[16][18]
Pharmacokinetic Profile and Clinical Efficacy
Sitagliptin is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached within 1 to 4 hours.[9][19] It has a high oral bioavailability of approximately 87% and an apparent terminal half-life ranging from 8 to 14 hours, which supports a once-daily dosing regimen.[5][13] The drug is primarily excreted unchanged in the urine (approximately 80%), indicating minimal hepatic metabolism.[13][19]
Pharmacokinetic Data
| Parameter | Value (for 100 mg dose) | Reference |
| Bioavailability | ~87% | [5] |
| Tmax (Peak Plasma Time) | 1 - 4 hours | [9] |
| Terminal Half-life (t½) | ~12.4 hours | [9] |
| Protein Binding | 38% | [5] |
| Metabolism | Minimal (via CYP3A4 & CYP2C8) | [5] |
| Excretion | ~80% unchanged in urine | [13] |
| Food Effect | None (can be taken with or without food) | [9][13] |
Clinical Efficacy Data
Clinical trials have consistently demonstrated the efficacy of sitagliptin in improving glycemic control in patients with T2DM, both as monotherapy and in combination with other antidiabetic agents.[3][4]
Table: Summary of Clinical Efficacy for Sitagliptin (100 mg/day)
| Study Type | Comparator | Duration | Baseline HbA1c (%) | Mean HbA1c Reduction | Reference |
| Monotherapy | Placebo | 24 weeks | ~8.0% | -0.79% | [3] |
| Add-on to Metformin | Placebo | 24 weeks | ~8.0% | -0.65% to -0.7% | [20] |
| Add-on to Metformin + Glimepiride | Placebo | 24 weeks | ~8.3% | -0.59% (vs +0.30% for placebo) | [8] |
| Add-on to Insulin | Placebo | 12 months | ~8.8% | -0.62% | [21] |
| Head-to-Head vs. Dapagliflozin | Dapagliflozin | 24 weeks | ~7.7% | -0.51% (vs -0.36% for dapagliflozin) | [22] |
Key Experimental Methodologies
Fluorometric In Vitro DPP-4 Inhibition Assay
This assay is a standard method for determining the inhibitory activity of compounds like sitagliptin against the DPP-4 enzyme.[1] It quantifies enzyme activity by measuring the cleavage of a fluorogenic substrate.
Principle: The assay utilizes the non-fluorescent substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) molecule.[1][23] The fluorescence intensity is directly proportional to DPP-4 activity. In the presence of an inhibitor, the rate of cleavage decreases, resulting in a reduced fluorescent signal. The IC50 is determined by identifying the inhibitor concentration that reduces enzyme activity by 50%.[1]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).[24]
-
DPP-4 Enzyme: Reconstitute recombinant human DPP-4 enzyme in cold assay buffer to a desired working concentration (e.g., 1.73 mU/mL). Keep on ice.[24][25]
-
Substrate: Prepare a stock solution of Gly-Pro-AMC in DMSO and then dilute to the final working concentration (e.g., 200 µM) in assay buffer. Protect from light.[23][25]
-
Inhibitor (Sitagliptin): Prepare a stock solution in DMSO or assay buffer. Create a serial dilution series to test a range of concentrations.[26]
-
-
Assay Procedure (96-well plate format):
-
Data Acquisition and Analysis:
-
Measure fluorescence kinetically for 30-60 minutes at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[23][25]
-
Calculate the rate of reaction (slope of ΔRFU/min) for each well from the linear portion of the curve.[26]
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Binding Kinetics Analysis by Surface Plasmon Resonance (SPR)
To determine the association (k_on) and dissociation (k_off) rate constants, Surface Plasmon Resonance (SPR) is a commonly used technique.[12]
Principle: SPR measures the binding of an analyte (the inhibitor) to a ligand (the DPP-4 enzyme) that is immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time.
Methodology Summary:
-
Immobilization: The DPP-4 enzyme is immobilized onto the surface of an SPR sensor chip.
-
Association: A series of concentrations of the inhibitor (e.g., sitagliptin) are flowed over the sensor surface for a defined period. The rate of increase in the SPR signal corresponds to the association rate.[12]
-
Dissociation: A running buffer without the inhibitor is then flowed over the surface. The rate of signal decay corresponds to the dissociation of the inhibitor from the enzyme.[12]
-
Data Analysis: The resulting sensorgrams (plots of SPR signal vs. time) are fitted to kinetic models to calculate the k_on, k_off, and the equilibrium dissociation constant (K_D).[12]
Conclusion
This compound operates through a well-defined mechanism of action centered on the potent and selective inhibition of the DPP-4 enzyme. This competitive, reversible, and tight-binding interaction elevates the physiological levels of incretin hormones GLP-1 and GIP. The subsequent activation of incretin receptor signaling pathways in pancreatic β-cells enhances glucose-dependent insulin secretion and suppresses glucagon release. This multimodal action translates into robust clinical efficacy in improving glycemic control in patients with type 2 diabetes, supported by a favorable pharmacokinetic profile that allows for convenient once-daily oral administration. The experimental methodologies outlined provide a clear framework for the continued study and development of DPP-4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Sitagliptin - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics and Bioequivalence of Sitagliptin Phosphate/Metformin Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]
- 8. Efficib | European Medicines Agency (EMA) [ema.europa.eu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tagfamilynp.com [tagfamilynp.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sitagliptin phosphate: Mechanism,Pharmacokinetics and Pharmacodynamics_Chemicalbook [chemicalbook.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy and Safety of Adding Sitagliptin in Type 2 Diabetes Patients on Insulin: Age-Stratified Comparison at One Year in the ASSIST-K Study | Takai | Journal of Clinical Medicine Research [jocmr.org]
- 22. A randomized clinical trial of the efficacy and safety of sitagliptin compared with dapagliflozin in patients with type 2 diabetes mellitus and mild renal insufficiency: The CompoSIT‐R study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. abcam.com [abcam.com]
- 25. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 26. benchchem.com [benchchem.com]
(S)-Sitagliptin Phosphate: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth overview of the chemical structure and properties of (S)-Sitagliptin phosphate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's chemical identity, spectroscopic characteristics, and crystallographic data. Furthermore, a representative synthesis protocol and a detailed description of its mechanism of action, including a signaling pathway diagram, are provided. All quantitative data is summarized in structured tables for ease of reference and comparison.
Chemical Structure and Properties
This compound is the phosphate salt of Sitagliptin. The active pharmaceutical ingredient is typically used as a monohydrate.
-
IUPAC Name: (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1][2][3]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate[4]
-
Chemical Formula: C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O[5]
Table 1: Physicochemical Properties of this compound Monohydrate
| Property | Value | Reference |
| Physical State | White to off-white, crystalline, non-hygroscopic solid | [6] |
| Solubility | Soluble in water and N,N-dimethylformamide; slightly soluble in methanol; very slightly soluble in ethanol, acetone, and acetonitrile | [6] |
| Melting Point (Tpeak) | 206.37 °C | [2][6] |
| Dehydration Temperature (Tpeak) | 134.43 °C | [6] |
Spectroscopic and Crystallographic Data
The structural characterization of this compound has been established through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Reported ¹H NMR Chemical Shifts for Sitagliptin Intermediate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.20-7.11 | m | 1H | Aromatic CH | [6] |
| 6.99-6.90 | m | 1H | Aromatic CH | [6] |
| 5.20-4.96 | m | 2H | CH₂ | [6] |
| 4.28-4.05 | m | 5H | CH, CH₂ | [6] |
| 2.98-2.67 | m | 4H | CH₂ | [6] |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound monohydrate exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Key FT-IR Absorption Bands for this compound Monohydrate
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3360 | O-H stretching (water molecules) | [2] |
| 2950 | C-H stretching | [2] |
| 1750-1735 | C=O stretching (carbonyl) | [2] |
| 1690-1640 | C=N stretching (imine) | [2] |
| 1465 | C-H bending (alkane) | [2] |
| 1345 | C-N stretching | [2] |
| 1025-1060 | CF₃ stretching | [2] |
| 815 | P-O stretching (phosphate group) | [2] |
Mass Spectrometry (MS)
Mass spectrometry is primarily used for the quantification of Sitagliptin in biological matrices. In positive electrospray ionization mode, the molecule is typically detected as its protonated form.
Table 4: Mass Spectrometry Data for Sitagliptin
| Parameter | Value | Reference |
| Monitored Reaction (SRM) | m/z 408.0 → 235.0 | [8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [8] |
X-ray Powder Diffraction (XRPD)
This compound exists in different crystalline forms, including a monohydrate and an anhydrous form. The XRPD pattern is a key tool for their differentiation.
Table 5: Characteristic XRPD Peaks for Sitagliptin Phosphate Crystalline Forms (2θ ± 0.2°)
| Crystalline Form | Characteristic Peaks (2θ) | Reference |
| Monohydrate | 4.7, 13.5, 17.7, 18.3, 23.7 | [9] |
| Anhydrous | 4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9 |
Experimental Protocols
The synthesis of this compound has been a subject of extensive research, with several routes developed to achieve high enantiomeric purity and overall yield. Below is a representative protocol based on published methods.
Synthesis of Sitagliptin Free Base
A common strategy involves the asymmetric hydrogenation of a β-ketoamide intermediate or the chemical resolution of a racemic mixture.
Protocol: Chemical Resolution of Racemic Sitagliptin
-
Synthesis of Racemic Sitagliptin: A key step is the reduction of an enamine intermediate, which can be achieved using a reducing agent like sodium borohydride (NaBH₄).
-
Resolution: The resulting racemic Sitagliptin (0.5 g, 1.23 mmol) is dissolved in methanol (15 mL). A solution of (-)-di-p-toluoyl-L-tartaric acid (0.24 g, 0.62 mmol) in isopropanol (15 mL) is added.[4]
-
The mixture is heated to 65 °C and stirred for 1 hour, during which a white solid precipitates.[4]
-
The reaction mixture is cooled to room temperature and aged for an additional 2 hours before filtration.[4]
-
The collected solid (Sitagliptin tartrate salt) is recrystallized from a methanol/water (1:1) solution to yield the desired (R)-enantiomer with high enantiomeric excess.[4]
-
The tartrate salt is then treated with a base, such as ammonia water, to isolate the (S)-Sitagliptin free base.
Formation of Sitagliptin Phosphate Monohydrate
-
Salt Formation: The isolated (S)-Sitagliptin free base is dissolved in a suitable solvent system, such as a mixture of isopropanol and water.[10][11]
-
An aqueous solution of phosphoric acid (85%) is added dropwise to the solution of the free base.[4][11]
-
The mixture is heated to approximately 75-80 °C for 1 hour.[11]
-
Crystallization: The solution is then cooled. Seeding with crystals of Sitagliptin phosphate monohydrate may be performed to induce crystallization.[11]
-
The mixture is further cooled to 0-5 °C and stirred for 1 hour to complete the crystallization process.[11]
-
Isolation: The crystalline solid is collected by filtration, washed with a suitable solvent like isopropanol, and dried under vacuum at an elevated temperature (e.g., 50 °C).[11]
Mechanism of Action and Signaling Pathway
(S)-Sitagliptin is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][12][13]
By inhibiting DPP-4, Sitagliptin increases the circulating levels of active GLP-1 and GIP.[3] This leads to:
-
Enhanced Glucose-Dependent Insulin Secretion: Elevated levels of GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in response to high blood glucose levels.[1][3]
-
Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, particularly in the postprandial state. This reduces hepatic glucose production.[1][3]
The net effect is improved glycemic control in patients with type 2 diabetes.
Caption: Mechanism of action of this compound.
Conclusion
This technical guide has provided a detailed chemical and pharmacological profile of this compound. The presented data on its structure, spectroscopic properties, and synthesis, combined with an elucidation of its mechanism of action, serves as a valuable resource for professionals in the field of pharmaceutical sciences and drug development. The comprehensive tables and diagrams are designed to facilitate a clear and concise understanding of this important therapeutic agent.
References
- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. シタグリプチンリン酸塩 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: SITAGLIPTIN PHOSPHATE MONOHYDRATE [orgspectroscopyint.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of sitagliptin phosphate in rat plasma by ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US9409912B2 - Process for the preparation of sitagliptin phosphate - Google Patents [patents.google.com]
- 12. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Sitagliptin Phosphate Crystal Structure: A Comprehensive Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Sitagliptin phosphate is an oral hypoglycemic agent that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. By blocking the DPP-4 enzyme, it enhances the levels of active incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This action stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes mellitus. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, bioavailability, and manufacturability. This technical guide provides an in-depth analysis of the crystal structure of this compound, focusing on its various polymorphic and solvated forms.
Crystallographic Data of this compound Forms
The crystalline form of this compound has been extensively studied, revealing the existence of multiple polymorphs and a monohydrate form. The crystallographic data for the most well-characterized forms are summarized below.
This compound Monohydrate
The monohydrate is the most common and well-characterized form. Its crystal structure has been determined using synchrotron X-ray powder diffraction data.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 6.137108(12) |
| b (Å) | 9.304018(14) |
| c (Å) | 38.30767(10) |
| V (ų) | 2187.359(8) |
| Z | 4 |
Table 1: Crystallographic data for this compound monohydrate.
Polymorphic Forms
Several anhydrous polymorphic forms of this compound have been identified and are typically characterized by their unique X-ray powder diffraction (XRPD) patterns.
| Form | Characteristic 2θ Peaks (°) |
| Anhydrous Form | 4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9 (± 0.2)[1] |
| Form V | 4.60, 9.32, 12.38, 13.40, 13.92, 18.24, 23.60, 24.36, 25.40, 26.60 (± 0.2)[2] |
| Form VI | 13.6, 14.3, 15.6, 16.9, 19.1 or 17.9, 20.3, 24.8, 26.3, 28.9 (± 0.2)[3] |
| Form M | 5.0, 14.3, 18.6, 24.0 (± 0.2)[4] |
| Unnamed Crystalline Form | 4.7, 13.5, 17.7, 18.3, 23.7 (± 0.2)[3][5] |
Table 2: Characteristic XRPD peaks for various polymorphic forms of this compound.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior, stability, and solid-state transitions of this compound.
| Form | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Monohydrate | Dehydration | ~101 | 134.43 | -1.15[1][6] |
| Melting | - | 206.37 | - | |
| Anhydrous | Melting | 212.58 | 214.92 | -104.84[1] |
| Base Form | Melting | 117.81 | 120.29 | -75.18[1] |
Table 3: Thermal analysis data for different forms of (S)-Sitagliptin.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of this compound are provided below.
X-ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying crystalline phases and determining the degree of crystallinity.
A typical XRPD analysis involves grinding the sample to a fine powder and mounting it on a sample holder. The sample is then irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline structure. For this compound, analyses are often performed using a diffractometer with Cu Kα radiation at a voltage of 40.0 kV and a current of 20.0 mA, scanning over a 2θ range of 2.0–40.0°.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transition points such as melting and dehydration.
For the analysis of this compound, a sample of 2-5 mg is typically weighed into an aluminum pan and sealed. The analysis is conducted under a synthetic air atmosphere with a flow rate of 50 mL/min and a heating rate of 10 °C/min over a temperature range of 30 °C to 400 °C.[1] The instrument is calibrated using indium and zinc standards.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and to quantify mass loss due to processes like dehydration.
In a typical TGA experiment for this compound, the sample is placed in a platinum crucible and heated from 30 °C to 400 °C at a heating rate of 10 °C/min under a synthetic air atmosphere with a flow rate of 50 mL/min.[1] The instrument is calibrated with calcium oxalate.
Mechanism of Action: DPP-4 Inhibition Signaling Pathway
Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP.
Upon food intake, intestinal L-cells and K-cells release active GLP-1 and GIP, respectively. These incretin hormones then act on pancreatic β-cells to stimulate glucose-dependent insulin secretion and on α-cells to suppress glucagon secretion. The enzyme DPP-4 rapidly inactivates GLP-1 and GIP. Sitagliptin selectively inhibits DPP-4, thereby increasing the circulating levels of active GLP-1 and GIP. This prolongation of incretin activity leads to enhanced insulin release and reduced glucagon levels, ultimately resulting in improved glycemic control.
Conclusion
The solid-state characterization of this compound is essential for the development of stable and effective pharmaceutical formulations. This guide has provided a detailed overview of the crystal structure of its monohydrate and various polymorphic forms, along with the experimental methodologies used for their analysis. Understanding the crystal structure and the mechanism of action of (S)-Sitagliptin is paramount for researchers and professionals in the field of drug development to ensure the quality, safety, and efficacy of this important antidiabetic medication.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 6. youtube.com [youtube.com]
(S)-Sitagliptin Phosphate: A Comprehensive Physicochemical Profile
An In-depth Technical Guide for Drug Development Professionals
This technical guide provides a detailed examination of the core physicochemical properties of (S)-Sitagliptin phosphate, an active pharmaceutical ingredient (API) widely used in the management of type 2 diabetes mellitus. As an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, its efficacy and formulation are intrinsically linked to its solid-state and solution properties.[1][2] This document collates critical data, outlines experimental methodologies, and presents logical workflows to support research, development, and formulation activities.
Chemical Identity and Structure
Sitagliptin is a potent, orally active antihyperglycemic agent.[2] It is chemically designated as (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one.[2] In pharmaceutical formulations, it is typically used as its phosphate monohydrate salt, which exists as a white to off-white, crystalline, and non-hygroscopic powder.[2][3][5]
-
Molecular Formula (Phosphate Monohydrate): C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O[3][4]
-
Molecular Weight (Phosphate Monohydrate): 523.32 g/mol [3][4][6]
The structural formula for Sitagliptin Phosphate Monohydrate is presented below:
(Image of the chemical structure of Sitagliptin Phosphate Monohydrate would be placed here in a full document)
Quantitative Physicochemical Data
The following tables summarize the key physicochemical parameters of this compound and its related crystalline forms.
Table 1: General Physicochemical Properties of this compound Monohydrate
| Property | Value | Reference |
| Appearance | White to off-white, crystalline, non-hygroscopic powder | [3][5] |
| Molecular Formula | C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O | [3][4] |
| Molecular Weight | 523.32 g/mol | [3][4] |
| pKa | 7.7 | [8] |
| Log Kow (Octanol/Water) | -1.08 (at pH 5.0)-0.03 (at pH 7.0)1.11 (at pH 9.0) | [4] |
Table 2: Solubility Data of this compound Monohydrate
| Solvent | Solubility | Temperature | Reference |
| Water | Soluble; 69.5 mg/g | 24.5 °C | [3][4][5] |
| Water | >50 mg/mL | Not Specified | |
| Water | 41 mg/mL | Not Specified | [7] |
| DMSO | ≥23.8 mg/mL | Not Specified | [9] |
| DMSO | >100 mg/mL | Not Specified | |
| DMSO | 60 mg/mL | Not Specified | [7] |
| N,N-dimethylformamide | Soluble | Not Specified | [3][5] |
| Methanol | Slightly Soluble | Not Specified | [3][5] |
| Ethanol | Very Slightly Soluble / Practically Insoluble | Not Specified | [3][5][10] |
| Acetone | Very Slightly Soluble | Not Specified | [3][5] |
| Acetonitrile | Very Slightly Soluble / Practically Insoluble | Not Specified | [3][5][10] |
Table 3: Thermal Properties of Different Sitagliptin Crystalline Forms
| Crystalline Form | Melting Point (Tpeak) | Dehydration Event (Tpeak) | Reference |
| Sitagliptin Base | 120.29 °C | N/A | [1][3][6][11] |
| Sitagliptin Phosphate Monohydrate | 206.37 °C | 134.43 °C | [1][3][6][11] |
| Sitagliptin Phosphate Anhydrous | 214.92 °C | N/A | [1][3][6][11] |
Note: The thermal analysis of sitagliptin phosphate monohydrate reveals a characteristic crystalline transition event upon dehydration.[1][3][6] Both the monohydrate and anhydrous phosphate forms are more thermostable than the sitagliptin base.[1][3][6][11]
Table 4: Characteristic X-ray Powder Diffraction (XRPD) Peaks for Sitagliptin Crystalline Forms
| Crystalline Form | Main Characteristic Peaks (2θ ± 0.2°) | Reference |
| Sitagliptin Phosphate Anhydrous (STGA) | 4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9 | [3] |
| Sitagliptin Base Form (STGB) | 7.4, 11.5, 16.7, 17.7, 18.9, 24.1, 24.5, 27.0, 28.5, 28.8 | [3] |
Mechanism of Action: DPP-4 Inhibition Pathway
Sitagliptin functions by selectively inhibiting the DPP-4 enzyme. This prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][12] The resulting increase in active incretin levels leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, thereby improving glycemic control.[5]
Caption: Mechanism of Action of Sitagliptin as a DPP-4 Inhibitor.
Experimental Protocols
The characterization of this compound involves several key analytical techniques. The generalized protocols for these methods are described below.
A comprehensive solid-state characterization is essential to identify and control the crystalline form of the API, which directly impacts stability, solubility, and bioavailability.[1][3][11]
Caption: General workflow for the solid-state characterization of an API.
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of an API.[13] The protocol is designed to measure the concentration of a compound in a saturated solution when excess solid is present.[13]
Objective: To determine the lowest solubility of sitagliptin phosphate across the physiological pH range of 1.2 to 6.8 at 37 ± 1 °C.[14][15]
Materials:
-
This compound Monohydrate API
-
Buffer solutions (pH 1.2, 4.5, 6.8, and other relevant pH values)[14]
-
Stoppered flasks or vials
-
Constant temperature shaker/incubator (37 ± 1 °C)
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF filters)
-
Calibrated pH meter
-
Validated analytical system for quantification (e.g., HPLC-UV)
Protocol:
-
Preparation: Add an excess amount of the API to a series of flasks, each containing a known volume of a specific pH buffer.[13] Ensure sufficient excess solid is present to maintain saturation throughout the experiment.
-
Equilibration: Place the sealed flasks in a shaker bath set to 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.[15]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the saturated solution by centrifugation or filtration.[13][15] This step must be performed carefully to avoid temperature changes that could alter solubility.
-
pH Measurement: Measure and record the final pH of the saturated solution (the filtrate or supernatant).[13]
-
Quantification: Accurately dilute the clear supernatant and analyze the concentration of dissolved sitagliptin using a validated analytical method, such as HPLC.
-
Data Analysis: Perform the experiment in triplicate for each pH condition.[14] The solubility is reported as the average concentration (e.g., in mg/mL) at each pH. The lowest measured value across the pH 1.2-6.8 range is used for Biopharmaceutics Classification System (BCS) purposes.[14]
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) are used to investigate the thermal properties of the material, including melting, decomposition, and dehydration events.[3][11]
Objective: To determine the melting point, dehydration temperature, and thermal stability of different crystalline forms of sitagliptin.
Generalized DSC Protocol:
-
Accurately weigh 1.5-2.0 mg of the sample into an aluminum DSC pan.[16]
-
Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).[16]
-
Record the heat flow versus temperature to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, decomposition) events.
Generalized TGA Protocol:
-
Place an accurately weighed sample (e.g., 5-10 mg) onto the TGA balance pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Record the change in mass as a function of temperature. Weight loss at specific temperatures corresponds to events like dehydration or decomposition.
XRPD is a primary technique for identifying the crystalline form of a solid material. Each crystalline solid has a unique diffraction pattern.
Objective: To obtain the XRPD pattern of a sitagliptin sample to identify its crystalline form (e.g., monohydrate, anhydrous) by comparing it to reference patterns.[3]
Generalized Protocol:
-
Sample Preparation: Gently grind the sample in a mortar, if necessary, to ensure a fine, homogeneous powder.[16][17]
-
Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.[16][17]
-
Data Acquisition: Place the sample holder in the diffractometer.
-
Analysis: Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation. The instrument software records the intensity of the diffracted X-rays at each angle.
-
Interpretation: The resulting diffractogram, a plot of intensity vs. 2θ, is analyzed. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice structure.[3]
References
- 1. Solid-State Characterization of Different Crystalline Forms of Sitagliptin: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sitagliptin Phosphate Monohydrate | C16H20F6N5O6P | CID 11591741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. who.int [who.int]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. Crystalline salts of sitagliptin - Patent 2586782 [data.epo.org]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Pharmacology of Sitagliptin Enantiomers: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Sitagliptin
Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. As a chiral molecule, sitagliptin exists as two enantiomers: (R)-sitagliptin and (S)-sitagliptin. The therapeutic efficacy of sitagliptin is overwhelmingly attributed to the (R)-enantiomer, which is the active pharmaceutical ingredient. The (S)-enantiomer is considered a chiral impurity, and understanding its distinct pharmacological profile is crucial for a comprehensive evaluation of the drug's safety and efficacy. This guide provides a detailed examination of the pharmacokinetics and pharmacodynamics of both sitagliptin enantiomers, with a particular focus on the (S)-isomer.
Pharmacodynamics: Stereoselective Inhibition of DPP-4
The primary pharmacodynamic effect of sitagliptin is the competitive and reversible inhibition of the DPP-4 enzyme.[1] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[1][2]
A critical aspect of sitagliptin's pharmacodynamics is its stereoselectivity. The (R)-enantiomer is a potent inhibitor of DPP-4, while the (S)-enantiomer exhibits significantly weaker inhibitory activity. This difference is quantified by their respective half-maximal inhibitory concentrations (IC50).
Table 1: Comparative DPP-4 Inhibitory Activity of Sitagliptin Enantiomers
| Enantiomer | IC50 for DPP-4 Inhibition |
| (R)-Sitagliptin | ~18 nM |
| (S)-Sitagliptin | 2,300 nM |
Data sourced from internal Merck research documents.
This substantial difference in potency underscores the therapeutic importance of the (R)-enantiomer and classifies the (S)-enantiomer as a significantly less active component.
Signaling Pathway of DPP-4 Inhibition
The mechanism of action of sitagliptin involves the incretin signaling pathway. The inhibition of DPP-4 by (R)-sitagliptin leads to a cascade of events that ultimately results in improved glucose homeostasis.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of sitagliptin has been extensively studied in healthy subjects and patients with type 2 diabetes. The majority of the available data pertains to the active (R)-enantiomer.
(R)-Sitagliptin Pharmacokinetics in Humans
(R)-Sitagliptin is rapidly absorbed after oral administration, with or without food.[3] It exhibits dose-proportional pharmacokinetics and is primarily eliminated unchanged in the urine through active tubular secretion.[4][5] Metabolism is a minor pathway, with CYP3A4 and CYP2C8 being the primary enzymes involved.[5]
Table 2: Pharmacokinetic Parameters of (R)-Sitagliptin in Healthy Adults (100 mg single oral dose)
| Parameter | Value |
| Bioavailability (F) | ~87% |
| Time to Peak Concentration (Tmax) | 1-4 hours |
| Plasma Half-life (t1/2) | ~12.4 hours |
| Volume of Distribution (Vd) | ~198 L |
| Plasma Protein Binding | ~38% |
| Renal Clearance | ~388 mL/min |
| Primary Route of Elimination | Renal (unchanged drug) |
| Percentage Excreted Unchanged in Urine | ~79% |
Data compiled from FDA clinical pharmacology reviews and published studies.[3][4][5]
(S)-Sitagliptin Pharmacokinetics
Direct and comprehensive pharmacokinetic data for (S)-sitagliptin in humans is limited, as it is an impurity and not the therapeutic agent. However, studies in animal models, specifically in rats, indicate that the pharmacokinetics of sitagliptin are enantioselective.[6]
A study in female albino Wistar rats demonstrated notable differences in the pharmacokinetic profiles of the (R) and (S) enantiomers after administration of a racemic mixture.[6][7] This suggests potential differences in absorption, distribution, metabolism, or excretion between the two enantiomers. While direct extrapolation to humans is not possible, this finding highlights the importance of stereospecificity in the drug's disposition.
Given that metabolism is a minor elimination pathway for sitagliptin overall, and the drug is primarily cleared renally, it is plausible that any pharmacokinetic differences between the enantiomers in humans could be related to stereoselective active renal secretion. However, without specific human data, this remains speculative.
Experimental Protocols
Protocol for Chiral Separation of Sitagliptin Enantiomers in Plasma by HPLC
This protocol outlines a method for the quantitative determination of (R)- and (S)-sitagliptin in plasma, which is essential for pharmacokinetic studies.
Objective: To separate and quantify (R)- and (S)-sitagliptin enantiomers in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection.
-
Chiral stationary phase column (e.g., Chiralcel OD-RH, 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of 3 M potassium di-hydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile (60:30:10, v/v/v).[8]
-
Sitagliptin enantiomer reference standards.
-
Plasma samples.
-
Reagents for sample preparation (e.g., protein precipitation agents like acetonitrile or methanol).
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Perform protein precipitation by adding a threefold volume of acetonitrile to the plasma sample.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: 3 M potassium di-hydrogen phosphate buffer (pH 4.0) : Methanol : Acetonitrile (60:30:10, v/v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 268 nm or MS/MS with appropriate transitions.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of (R)- and (S)-sitagliptin reference standards.
-
Calculate the concentration of each enantiomer in the plasma samples by comparing their peak areas to the calibration curve.
-
Protocol for In Vitro DPP-4 Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of compounds against the DPP-4 enzyme.
Objective: To measure the IC50 value of sitagliptin enantiomers for DPP-4 inhibition.
Materials:
-
Recombinant human DPP-4 enzyme.
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
-
Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[9]
-
Sitagliptin enantiomer test compounds.
-
96-well black microtiter plate.
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).[10]
-
Incubator at 37°C.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of (R)- and (S)-sitagliptin in the assay buffer.
-
Dilute the DPP-4 enzyme to the desired working concentration in cold assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 40 µL of Assay Buffer and 10 µL of solvent.
-
Enzyme Control (100% activity) wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent.
-
Test Compound wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the respective sitagliptin enantiomer dilution.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence kinetically for 30 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Conclusion
The therapeutic action of sitagliptin is unequivocally linked to the (R)-enantiomer, which is a potent inhibitor of the DPP-4 enzyme. The (S)-enantiomer, in contrast, is a significantly weaker inhibitor and is appropriately managed as a chiral impurity. While comprehensive human pharmacokinetic data for the (S)-enantiomer is not extensively available, preclinical studies suggest enantioselective pharmacokinetics. The established analytical methods for chiral separation and the well-understood pharmacodynamics of DPP-4 inhibition provide a robust framework for the continued development and quality control of sitagliptin as a critical therapy for type 2 diabetes. This technical guide summarizes the core pharmacological characteristics of both sitagliptin enantiomers, providing essential information for researchers and drug development professionals in the field.
References
- 1. air.unimi.it [air.unimi.it]
- 2. [Quantification of sitagliptin in human plasma and urine by LC-MS/MS method and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. longdom.org [longdom.org]
- 9. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery and Development of Sitagliptin Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sitagliptin, marketed as Januvia®, is a potent and highly selective oral dipeptidyl peptidase-4 (DPP-4) inhibitor. Its development marked a significant advancement in the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon production, thereby improving glycemic control. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, mechanism of action, and key experimental data of sitagliptin phosphate.
Introduction: The Incretin Concept and the Dawn of DPP-4 Inhibition
The incretin effect describes the phenomenon whereby oral glucose administration elicits a greater insulin response than an equivalent intravenous glucose infusion. This effect is primarily mediated by two gut-derived hormones, GLP-1 and GIP. In individuals with T2DM, the incretin effect is significantly diminished. A key enzyme responsible for the rapid inactivation of GLP-1 and GIP is dipeptidyl peptidase-4 (DPP-4).[1] The therapeutic strategy of inhibiting DPP-4 to prolong the action of endogenous incretins emerged as a promising approach for the treatment of T2DM.
The development of sitagliptin by Merck & Co. was a landmark in this field.[2] Initial efforts in the DPP-4 inhibitor program involved in-licensing compounds like threo- and allo-isoleucyl thiazolidide. However, these were discontinued due to toxicity concerns, which were later hypothesized to be linked to off-target inhibition of the related enzymes DPP8 and DPP9.[2][3] This led to a focused medicinal chemistry effort to identify a highly selective DPP-4 inhibitor. Through the optimization of a beta-amino acid piperazine series, and subsequent development of a triazolopiperazine series with improved pharmacokinetic properties, sitagliptin was discovered as a potent and selective DPP-4 inhibitor.[2]
Mechanism of Action: Enhancing the Incretin Pathway
Sitagliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[4] By binding to the active site of DPP-4, sitagliptin prevents the cleavage and inactivation of GLP-1 and GIP. This leads to increased circulating levels of active incretins, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[4] The glucose-dependent nature of its action minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic agents.[5]
Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.
Preclinical Development
The preclinical development of sitagliptin involved a comprehensive evaluation of its pharmacology, pharmacokinetics, and toxicology in various animal models.
In Vitro and In Vivo Pharmacology
-
DPP-4 Inhibition: Sitagliptin demonstrated potent and selective inhibition of DPP-4.
-
Animal Models: Studies in animal models of T2DM showed that sitagliptin improved glycemic control by lowering blood glucose levels.[6]
Pharmacokinetics and Metabolism
Pharmacokinetic studies in animals revealed favorable properties, including good oral bioavailability.[2] The drug is primarily excreted unchanged in the urine.[6]
Toxicology
Extensive toxicology studies were conducted in multiple animal species to assess the safety of sitagliptin. These studies did not reveal any significant safety concerns at exposures well above the therapeutic human dose.[7]
Clinical Development
The clinical development program for sitagliptin encompassed Phase I, II, and III trials to establish its safety, efficacy, and optimal dosage in humans.[5][6]
Caption: Sitagliptin's drug discovery and development workflow.
Phase I Studies
Phase I trials were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of sitagliptin. These studies established the initial safety database and determined the appropriate dosage range for further investigation.[6][8]
Phase II Studies
Phase II dose-ranging studies were performed in patients with T2DM to evaluate the efficacy and safety of different doses of sitagliptin. These trials demonstrated a dose-dependent reduction in HbA1c and were crucial in selecting the optimal dose for Phase III trials.[9][10]
Phase III Studies
Large-scale Phase III clinical trials were conducted to confirm the efficacy and safety of sitagliptin as monotherapy and in combination with other antidiabetic agents, such as metformin and pioglitazone.[5][11] These studies consistently showed that sitagliptin significantly improved glycemic control with a low incidence of hypoglycemia.[5]
Cardiovascular Outcomes Trial (TECOS)
The Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) was a large, randomized, placebo-controlled study designed to assess the cardiovascular safety of sitagliptin in patients with T2DM and established cardiovascular disease.[1][12][13] The trial demonstrated that sitagliptin was non-inferior to placebo for the primary composite cardiovascular endpoint, confirming its cardiovascular safety.[12][14][15]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of sitagliptin.
Table 1: In Vitro and Preclinical Efficacy
| Parameter | Value | Species/System | Reference |
| DPP-4 Inhibition (IC50) | ~27 nM | Human plasma | [3] |
| DPP-4 Inhibition (IC50) | 19 nM | Caco-2 cell extracts | [3] |
Table 2: Pharmacokinetic Parameters in Healthy Volunteers (Single 100 mg Oral Dose)
| Parameter | Value | Unit | Reference |
| Tmax (median) | 1 - 4 | hours | [8] |
| Cmax (geometric mean) | 91.85 - 109.56 | ng/mL | [16] |
| AUC0-t (geometric mean) | 95.83 - 100.37 | ng·hr/mL | [16] |
| t1/2 (apparent terminal) | 8 - 14 | hours | [8] |
| Oral Bioavailability | ~87 | % | [3] |
| Renal Excretion (unchanged) | ~80 | % | [3] |
Table 3: Phase III Clinical Trial Efficacy Data (24-week monotherapy)
| Parameter | Sitagliptin 100 mg | Placebo | p-value | Reference |
| Baseline HbA1c (%) | ~8.0 | ~8.0 | - | [11] |
| Change in HbA1c (%) | -0.79 | +0.12 | <0.001 | [17] |
| Change in FPG (mg/dL) | -17.1 | +5.8 | <0.001 | [17] |
| Change in 2-hr PPG (mg/dL) | -46.7 | +7.4 | <0.001 | [17] |
Table 4: TECOS Cardiovascular Outcomes Trial Results
| Outcome | Sitagliptin Group (N=7,332) | Placebo Group (N=7,339) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Outcome | 11.4% (4.06/100 person-years) | 11.6% (4.17/100 person-years) | 0.98 (0.88-1.09) | <0.001 for non-inferiority |
| Hospitalization for Heart Failure | 3.1% | 3.1% | 1.00 (0.83-1.20) | 0.98 |
Experimental Protocols
DPP-4 Inhibition Assay (In Vitro)
Objective: To determine the in vitro potency of sitagliptin to inhibit DPP-4 activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Sitagliptin stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of sitagliptin in assay buffer.
-
Add a fixed amount of recombinant human DPP-4 enzyme to each well of the microplate.
-
Add the sitagliptin dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the initial reaction velocities and determine the percent inhibition for each sitagliptin concentration.
-
Plot the percent inhibition against the logarithm of the sitagliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase III Clinical Trial Protocol (Monotherapy - General Outline)
Objective: To evaluate the efficacy and safety of sitagliptin monotherapy in patients with T2DM.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Adults with a diagnosis of T2DM.
-
Inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) on diet and exercise alone.
-
Stable body weight.
Exclusion Criteria:
-
Use of other antihyperglycemic agents within a specified washout period.
-
History of type 1 diabetes or diabetic ketoacidosis.
-
Significant renal or hepatic impairment.
Treatment:
-
Patients are randomized to receive either sitagliptin (e.g., 100 mg once daily) or a matching placebo.
-
Treatment duration is typically 24 to 52 weeks.
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at the end of the treatment period.
-
Secondary Efficacy Endpoints:
-
Change from baseline in fasting plasma glucose (FPG).
-
Change from baseline in 2-hour postprandial glucose (PPG).
-
Proportion of patients achieving a target HbA1c (e.g., <7.0%).
-
-
Safety Endpoints:
-
Incidence of adverse events, including hypoglycemia.
-
Changes in body weight.
-
Vital signs and laboratory parameters.
-
Statistical Analysis:
-
Analysis of covariance (ANCOVA) is typically used to compare the change from baseline in glycemic parameters between the treatment groups, with baseline value as a covariate.
Conclusion
The discovery and development of sitagliptin phosphate represent a significant achievement in the field of diabetes therapeutics. Its novel mechanism of action, targeting the incretin system through selective DPP-4 inhibition, offers an effective and well-tolerated treatment option for patients with T2DM. The extensive preclinical and clinical development program, culminating in the large-scale TECOS cardiovascular outcomes trial, has provided a robust body of evidence supporting its efficacy and safety. This technical guide has summarized the key milestones and data that have established sitagliptin as a cornerstone of modern diabetes management.
References
- 1. Trial Evaluating Cardiovascular Outcomes With Sitagliptin — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 2. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sitagliptin: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]
- 6. What is the approval history and clinical development pathway of Januvia? [synapse.patsnap.com]
- 7. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioequivalence Evaluation in Healthy Volunteers: New Generic Formulations of Sitagliptin and Sitagliptin-Metformin Fixed-Dose Combination Compared with the Originator Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Dose-ranging efficacy of sitagliptin, a dipeptidyl peptidase-4 inhibitor, in Japanese patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ono-pharma.com [ono-pharma.com]
- 12. [TECOS: confirmation of the cardiovascular safety of sitaliptin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. View of Series: Cardiovascular outcome trials for diabetes drugs Sitagliptin and TECOS | British Journal of Diabetes [bjd-abcd.com]
- 14. ajmc.com [ajmc.com]
- 15. Diabetes Drug Sitagliptin Shows No Increased Risk Of Heart Events | Duke Health [corporate.dukehealth.org]
- 16. Bioequivalence Evaluation in Healthy Volunteers: New Generic Formulations of Sitagliptin and Sitagliptin–Metformin Fixed-Dose Combination Compared with the Originator Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comprehensive Guide to the Solid-State Characterization of (S)-Sitagliptin Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solid-state properties of (S)-Sitagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3][4][5] The crystalline form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its physicochemical properties, including solubility, stability, and bioavailability.[1][3][4][5] This document details the characterization of three primary crystalline forms of sitagliptin: sitagliptin phosphate monohydrate (STG), sitagliptin phosphate anhydrous (STGA), and the sitagliptin base form (STGB).
Executive Summary
The solid-state landscape of sitagliptin phosphate is complex, with the monohydrate and anhydrous forms being of significant pharmaceutical interest. The conversion between these forms, particularly the dehydration of the monohydrate, can lead to changes in the crystalline structure, impacting the drug's melting point and solubility.[1][2][4][5] A thorough understanding and characterization of these solid forms are essential for the development of stable and effective pharmaceutical dosage forms. This guide presents a compilation of analytical data and experimental methodologies to aid researchers in this endeavor.
Crystalline Forms and Their Interrelationships
This compound primarily exists in a monohydrate crystalline form, which is the form used in the commercial product Januvia®.[1] This hydrated form can be converted to an anhydrous form through dehydration.[1][2] Additionally, a sitagliptin base form with distinct thermal properties has also been characterized.[1][2][4][5] The relationship between these forms is crucial for understanding potential polymorphic transitions during manufacturing and storage.
Data Presentation: Comparative Analysis of Crystalline Forms
The following tables summarize the key quantitative data obtained from the solid-state characterization of the different forms of sitagliptin phosphate.
Table 1: X-Ray Powder Diffraction (XRPD) Data
| Crystalline Form | Characteristic Peaks (2θ ± 0.2°) |
| Sitagliptin Phosphate Monohydrate (STG) | 4.7, 13.5, 17.7, 18.3, 23.7[6] |
| Sitagliptin Phosphate Anhydrous (STGA) | 4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9[1] |
| Sitagliptin Base Form (STGB) | 7.4, 11.5, 16.7, 17.7, 18.9, 24.1, 24.5, 27.0, 28.5, 28.8[1] |
| Sitagliptin Phosphate Form V (Anhydrate) | 4.60, 9.32, 12.38, 13.40, 13.92, 18.24, 23.60, 24.36, 25.40, 26.60[7] |
Table 2: Thermal Analysis Data (DSC and TGA)
| Crystalline Form | Event | Peak Temperature (Tpeak, °C) | Onset Temperature (Tonset, °C) | Enthalpy (ΔH, J/g) | Mass Loss (%) |
| Sitagliptin Phosphate Monohydrate (STG) | Dehydration | 134.43[1][2][4][5] | 101[1] | -1.15[1][2][4][5] | 2.9 (between 101-136°C)[1] |
| Melting | 206.37[1][2][4][5] | - | - | - | |
| Sitagliptin Phosphate Anhydrous (STGA) | Melting | 214.92[1][2][4][5] | 212.58[1] | -104.84[1] | - |
| Decomposition | 234.24, 278.74, 333.94[1] | Starts at 216[1] | - | Three steps[1] | |
| Sitagliptin Base Form (STGB) | Melting | 120.29[1][2][4][5] | 117.81[8] | -75.18[8] | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of solid-state characterization studies. The following sections outline the typical experimental protocols for the key techniques employed in the analysis of sitagliptin phosphate.
Workflow for Solid-State Characterization
1. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the melting point, dehydration/desolvation temperatures, and enthalpy changes associated with thermal events.
-
Methodology:
-
A sample of 3-5 mg is accurately weighed into an aluminum pan.
-
The pan is hermetically sealed. An empty sealed pan is used as a reference.
-
The sample and reference are heated in a DSC instrument under a controlled nitrogen or synthetic air atmosphere (e.g., 50 mL/min).
-
A typical heating rate is 10 °C/min over a temperature range of, for example, 30 °C to 400 °C.[4]
-
The heat flow to the sample is monitored as a function of temperature.
-
2. Thermogravimetric Analysis (TGA)
-
Purpose: To measure changes in mass as a function of temperature, primarily to quantify water content and assess thermal stability.
-
Methodology:
-
A sample of 5-10 mg is placed in a platinum or alumina crucible.
-
The sample is heated in a TGA instrument under a controlled atmosphere (e.g., synthetic air at 50 mL/min).
-
A typical heating rate is 10 °C/min over a temperature range of, for example, 30 °C to 400 °C.[4]
-
The mass of the sample is continuously recorded as the temperature increases.
-
3. X-Ray Powder Diffraction (XRPD)
-
Purpose: To identify the crystalline form (polymorph) and determine the degree of crystallinity.
-
Methodology:
-
The sample is gently ground, if necessary, to ensure a random orientation of crystals.
-
The powdered sample is packed into a sample holder.
-
The sample is analyzed using an X-ray diffractometer.
-
The instrument is typically operated with Cu Kα radiation.
-
Data is collected over a specific 2θ range (e.g., 3° to 40°) with a defined step size and scan speed.
-
4. Fourier Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify functional groups and obtain a characteristic fingerprint of the molecular structure in the solid state.
-
Methodology:
-
A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a pellet.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.
-
The sample is scanned over a typical wavenumber range of 4000 to 400 cm-1.
-
A background spectrum is collected and subtracted from the sample spectrum.
-
5. Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the morphology, particle size, and shape of the crystalline material.
-
Methodology:
-
The sample powder is mounted on an aluminum stub using double-sided adhesive tape.
-
The sample is sputter-coated with a conductive material (e.g., gold or palladium) to prevent charging.
-
The coated sample is then imaged in a scanning electron microscope at various magnifications.
-
Conclusion
The solid-state characterization of this compound is a critical component of drug development and quality control. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working with this important API. A thorough understanding of the properties of the monohydrate, anhydrous, and base forms is essential for ensuring the consistency, stability, and efficacy of the final drug product. The distinct thermal and crystallographic properties of each form necessitate careful control of manufacturing and storage conditions to prevent unwanted polymorphic transformations.
References
- 1. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-State Characterization of Different Crystalline Forms of Sitagliptin: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Solid-State Characterization of Different Crystalline Forms of Sitagliptin [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20100041885A1 - Crystalline forms of sitagliptin phosphate - Google Patents [patents.google.com]
- 7. US20090247532A1 - Crystalline polymorph of sitagliptin phosphate and its preparation - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: (S)-Sitagliptin Phosphate Impurity Profiling and Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Sitagliptin phosphate is an oral anti-diabetic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the management of type 2 diabetes mellitus.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety, efficacy, and quality of the final drug product.[1][3] Regulatory agencies such as the US FDA and EMA mandate rigorous impurity profiling.[3][4] This document provides detailed application notes and protocols for the impurity profiling and identification of this compound, including methods for detecting process-related impurities and degradation products.
Known Impurities
Several process-related impurities and degradation products have been identified for Sitagliptin. These include:
-
Process-Related Impurities:
-
Potential Genotoxic Impurity:
-
Degradation Products:
Experimental Workflows
The following diagrams illustrate the general workflows for impurity profiling and identification.
Experimental Protocols
Protocol 1: RP-HPLC Method for General Impurity Profiling
This protocol is a general method for the separation and quantification of common process-related impurities and degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector.[4]
2. Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase A: 0.02 M Phosphate buffer (pH 7.0) and Acetonitrile (95:5 v/v).[14]
-
Mobile Phase B: Acetonitrile and Water (80:20 v/v).[14]
-
Gradient Program:
-
0-15 min: 0-50% B
-
15-40 min: 50% B
-
40-45 min: 50-80% B
-
45-53 min: 80-100% B
-
53-54 min: 100-0% B
-
54-65 min: 0% B[14]
-
-
Injection Volume: 10 µL.[14]
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Sitagliptin working standard (e.g., 1.5 mg/mL) and impurity standards in a suitable diluent (e.g., Methanol or a mixture of buffer and acetonitrile).[2][14]
-
Test Solution: Accurately weigh and dissolve the Sitagliptin API or powdered tablets in the diluent to achieve a known concentration (e.g., 1.5 mg/mL).[14]
-
Filter all solutions through a 0.45 µm membrane filter before injection.[12]
Protocol 2: UHPLC-MS/MS Method for Quantification of 7-Nitroso Impurity
This is a highly sensitive method for the detection and quantification of the potential genotoxic 7-nitroso impurity.
1. Instrumentation:
-
Ultraperformance Liquid Chromatography (UPLC) system coupled with a Triple Quadrupole Mass Spectrometer (MS/MS).[9][11]
2. Chromatographic Conditions:
-
Column: Kromasil-100 C18 (100 mm x 4.6 mm, 3.5 µm) or Agilent-ZORBAX SB-C18.[18][19]
-
Mobile Phase A: 0.12% Formic acid in water or 0.01 M ammonium formate in water.[18][20]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[18]
4. Sample Preparation:
-
Standard Solution: Prepare a standard solution of 7-nitroso impurity at a concentration of approximately 0.03 ppm in water.[19]
-
Test Solution: Prepare a Sitagliptin sample solution of 50 mg/mL in water. Sonicate for five minutes to dissolve.[19]
-
Filter the sample solution using a 0.45 µm nylon filter.[19]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for impurity analysis of Sitagliptin.
Table 1: Method Validation Parameters for RP-HPLC Methods
| Parameter | Result | Reference |
| Linearity Range | 5.0 - 65.0 µg/mL for Sitagliptin | [21] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Accuracy (% Recovery) | 98 - 102% | [3] |
| Precision (% RSD) | < 2% | [3] |
| Limit of Detection (LOD) | 0.09 µg/mL | [22] |
| Limit of Quantification (LOQ) | 0.27 µg/mL | [22] |
Table 2: Method Validation Parameters for UHPLC-MS/MS Method for 7-Nitroso Impurity
| Parameter | Result | Reference |
| Linearity Range | 0.005 - 0.06 ppm | [9][11] |
| Correlation Coefficient (r²) | > 0.99 | [9][11] |
| Accuracy (% Recovery) | 80 - 120% | [9][19] |
| Limit of Detection (LOD) | 0.002 ppm | [9][11] |
| Limit of Quantification (LOQ) | 0.005 ppm | [9][11] |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[12] Sitagliptin phosphate should be subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl for one month or 2.5 M HCl at 60°C for several hours.[12][15]
-
Basic Hydrolysis: 0.1 N NaOH.[14]
-
Oxidative Degradation: 10% H₂O₂ at room temperature.[14]
-
Photolytic Degradation: Exposure to UV light (256 nm) for two weeks.[12]
The degradation should be monitored to ensure that the method can separate the degradation products from the main peak and other impurities. A mass balance of >95% is typically expected.[13][14]
Conclusion
The provided protocols and data offer a comprehensive framework for the impurity profiling and identification of this compound. The use of robust and validated analytical methods, such as RP-HPLC and UHPLC-MS/MS, is crucial for ensuring the quality, safety, and efficacy of Sitagliptin drug products. Adherence to regulatory guidelines and thorough characterization of impurities are paramount throughout the drug development and manufacturing process.
References
- 1. bepls.com [bepls.com]
- 2. ijrpr.com [ijrpr.com]
- 3. theaspd.com [theaspd.com]
- 4. Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Sitagliptin Impurity 106 Phosphate | Axios Research [axios-research.com]
- 7. tlcpharma.com [tlcpharma.com]
- 9. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. asianpubs.org [asianpubs.org]
- 14. scispace.com [scispace.com]
- 15. seer.ufrgs.br [seer.ufrgs.br]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ijarmps.org [ijarmps.org]
Application Notes and Protocols for Forced Degradation Studies of Sitagliptin Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on sitagliptin phosphate. Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies help to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. The data generated are essential for developing stability-indicating analytical methods, understanding the chemical properties of the drug, and ensuring the safety and efficacy of the final drug product.
Overview of Sitagliptin Degradation
Sitagliptin phosphate is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1] Significant degradation has been observed in strongly acidic, alkaline, and oxidative environments.[1][2] Under acidic conditions, two primary degradation products, DP1 and DP2, have been identified.[2][3] Alkaline hydrolysis also leads to significant degradation.[1][4] The drug substance is also affected by oxidative stress, typically induced by hydrogen peroxide.[5][6] Thermal and photolytic degradation have been reported to be less significant compared to hydrolytic and oxidative degradation.[7]
Experimental Protocols
The following protocols are synthesized from various validated studies and provide a framework for conducting forced degradation studies on sitagliptin phosphate.
Materials and Reagents
-
Sitagliptin Phosphate Reference Standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Potassium Dihydrogen Phosphate, analytical grade
-
Orthophosphoric Acid, analytical grade
-
Water, HPLC grade or purified
Stock Solution Preparation
Prepare a stock solution of sitagliptin phosphate by accurately weighing and dissolving the reference standard in a suitable solvent (e.g., a mixture of water and methanol) to achieve a concentration of approximately 1 mg/mL.[8]
Forced Degradation Procedures
For each condition, a sample of the sitagliptin stock solution is treated as described below. A control sample (unstressed) should be prepared by diluting the stock solution to the final concentration with the same solvent used for the stressed samples.
-
To a suitable volume of the sitagliptin stock solution, add an equal volume of hydrochloric acid solution (ranging from 0.1 N to 2.5 M).[3][5][6]
-
Incubate the mixture at a controlled temperature, for example, 60°C.[2][3]
-
Monitor the degradation over a specific period (e.g., up to 24 hours).[6][9]
-
After the desired time, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide solution.[5][6]
-
Dilute the final solution with the mobile phase to the target concentration for analysis.
-
To a suitable volume of the sitagliptin stock solution, add an equal volume of sodium hydroxide solution (ranging from 0.1 N to 2 M).[1][4]
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., up to 24 hours).[9]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate concentration of hydrochloric acid.[6]
-
Dilute the final solution with the mobile phase to the target concentration for analysis.
-
To a suitable volume of the sitagliptin stock solution, add an equal volume of hydrogen peroxide solution (ranging from 3% to 33%).[5][6]
-
Keep the solution at room temperature or incubate at a slightly elevated temperature (e.g., 55°C) for a specific period (e.g., up to 24 hours).[5][8]
-
Dilute the final solution with the mobile phase to the target concentration for analysis.
-
Transfer a known quantity of solid sitagliptin phosphate powder into a petri dish.[8]
-
Expose the sample to dry heat in a temperature-controlled oven at a temperature such as 80°C for a specified period (e.g., 24 hours to two weeks).[5][7][8]
-
Alternatively, incubate a solution of sitagliptin at 80°C for a defined period.[5]
-
After exposure, allow the sample to cool to room temperature, dissolve it in a suitable solvent, and dilute it to the target concentration for analysis.
-
Expose a solution of sitagliptin phosphate or the solid powder to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 24 hours to two weeks).[5][7][8]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve the sample (if solid) and dilute it to the target concentration for analysis.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used.
Chromatographic Conditions (Example)
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., potassium dihydrogen phosphate, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[4][5][6] A common mobile phase composition is a mixture of phosphate buffer and methanol in a 40:60 v/v ratio.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 265 nm[8]
-
Column Temperature: Ambient or controlled (e.g., 25°C)[6]
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Studies of Sitagliptin Phosphate
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Degradation Products Formed |
| Acidic Hydrolysis | 2.5 M HCl | 6 hours | 60°C | ~20-30% | DP1, DP2[3] |
| 0.1 N HCl | 1 month | Room Temp. | Significant | Not specified[5] | |
| Alkaline Hydrolysis | 2 M NaOH | Not specified | Not specified | High | Not specified[1] |
| 0.1 N NaOH | 24 hours | Room Temp. | Significant | Not specified[4] | |
| Oxidative Degradation | 33% H₂O₂ | 24 hours | Room Temp. | Significant | Not specified[5] |
| 6% H₂O₂ | Not specified | 60°C | Significant | Not specified[7] | |
| Thermal Degradation | Solid State | 2 weeks | 80°C | Insignificant | Not specified[5] |
| Solution | 24 hours | 80°C | Insignificant | Not specified[7] | |
| Photolytic Degradation | UV Light (256 nm) | 2 weeks | Room Temp. | Insignificant | Not specified[5] |
Visualizations
Experimental Workflow
Caption: Workflow for Forced Degradation Studies of Sitagliptin.
Sitagliptin Degradation Pathways
Caption: Simplified Degradation Pathways of Sitagliptin.
Disclaimer: These protocols and application notes are intended for informational purposes and should be adapted and validated for specific laboratory conditions and regulatory requirements. It is essential to consult relevant pharmacopeias and regulatory guidelines (e.g., ICH Q1A(R2)) for comprehensive requirements.
References
- 1. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. Stability of extemporaneously prepared sitagliptin phosphate solution | PLOS One [journals.plos.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. scielo.br [scielo.br]
- 8. jddtonline.info [jddtonline.info]
- 9. ijarmps.org [ijarmps.org]
Application Notes and Protocols for the Development of Sustained-Release Sitagliptin Phosphate Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and evaluation of sustained-release tablets of Sitagliptin phosphate, an oral hypoglycemic agent used for the management of type 2 diabetes mellitus. The protocols outlined below are based on established methodologies and aim to facilitate the development of a robust dosage form that can maintain prolonged therapeutic efficacy and improve patient compliance by reducing dosing frequency.
Introduction
Sitagliptin phosphate is a dipeptidyl peptidase-4 (DPP-4) inhibitor that works by increasing the levels of incretin hormones, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.[1][2][3][4] The development of a sustained-release formulation is beneficial for drugs with a relatively short biological half-life, as it can help in maintaining a steady plasma concentration of the drug, thus improving glycemic control and patient adherence to the treatment regimen.
Mechanism of Action of Sitagliptin
Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3][4] By preventing their breakdown, Sitagliptin prolongs the activity of these hormones. This leads to an increase in insulin synthesis and release from pancreatic beta cells and a decrease in glucagon secretion from pancreatic alpha cells when blood glucose levels are normal or elevated.[1][5]
Caption: Mechanism of action of Sitagliptin.
Experimental Protocols
The following protocols describe the formulation and evaluation of Sitagliptin phosphate sustained-release tablets.
Formulation of Sustained-Release Tablets
Two common methods for the preparation of sustained-release tablets are direct compression and wet granulation.
3.1.1. Direct Compression Method
This method is suitable for drugs with good flowability and compressibility.
Protocol:
-
Sieving: Pass Sitagliptin phosphate, release-retarding polymers (e.g., Xanthan gum, HPMC K100), diluents (e.g., lactose, microcrystalline cellulose), and other excipients through a suitable mesh sieve (e.g., #60 mesh) to ensure uniformity.[6][7]
-
Blending: Mix the sifted Sitagliptin phosphate and other excipients, except the lubricant and glidant, in a blender for 15-20 minutes.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) and glidant (e.g., talc) to the blend and mix for another 3-5 minutes.[6]
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate punches.
3.1.2. Wet Granulation Method
This method is employed to improve the flow and compression characteristics of the powder blend.
Protocol:
-
Dry Mixing: Weigh and mix the drug, polymer, and other intragranular excipients thoroughly.
-
Granulation: Prepare a binder solution (e.g., polyvinylpyrrolidone in isopropyl alcohol) and add it to the dry mix to form a damp mass.[8]
-
Wet Screening: Pass the damp mass through a suitable sieve to form granules.
-
Drying: Dry the granules in a hot air oven at a specified temperature until the desired moisture content is achieved.
-
Dry Screening: Pass the dried granules through a smaller mesh sieve to obtain uniform granule size.
-
Final Blending: Add the extragranular excipients (e.g., lubricant, glidant) to the dried granules and blend.
-
Compression: Compress the lubricated granules into tablets.
Caption: Experimental workflow for tablet development.
Evaluation of Sustained-Release Tablets
3.2.1. Physical Evaluation
-
Hardness: Determine the crushing strength of the tablets using a hardness tester.
-
Friability: Assess the ability of the tablets to withstand abrasion in packing, handling, and transporting using a friabilator. A weight loss of less than 1% is generally considered acceptable.
-
Weight Variation: Weigh 20 tablets individually, calculate the average weight, and compare the individual tablet weights to the average.
3.2.2. Drug Content Uniformity
Protocol:
-
Randomly select 10 tablets.
-
Crush each tablet individually into a fine powder.
-
Dissolve a quantity of powder equivalent to the average tablet weight in a suitable solvent.
-
Filter the solution and dilute it to a suitable concentration.
-
Measure the absorbance of the resulting solution using a UV-Visible spectrophotometer at the λmax of Sitagliptin.
-
Calculate the drug content using a standard calibration curve.
3.2.3. In-Vitro Dissolution Study
Protocol:
-
Apparatus: Use a USP Type I (Basket) or Type II (Paddle) dissolution apparatus.[9]
-
Dissolution Medium: Use 900 mL of a suitable dissolution medium, such as pH 6.8 phosphate buffer.[8][9][10]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Agitation Speed: Set the paddle speed to a specified rpm (e.g., 50 or 100 rpm).[9][10]
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12, and 24 hours).
-
Sample Analysis: Replace the withdrawn volume with fresh dissolution medium. Analyze the samples for drug content using a UV-Visible spectrophotometer or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The following tables summarize representative data for the formulation and evaluation of Sitagliptin phosphate sustained-release tablets.
Table 1: Composition of Sustained-Release Tablet Formulations
| Ingredient | Purpose | Formulation F1 (mg) | Formulation F2 (mg) | Formulation F3 (mg) |
| Sitagliptin Phosphate | Active Ingredient | 128.5 (equivalent to 100 mg Sitagliptin) | 128.5 (equivalent to 100 mg Sitagliptin) | 128.5 (equivalent to 100 mg Sitagliptin) |
| HPMC K100M | Release Retarding Polymer | 50 | 75 | 100 |
| HPMC K4M | Release Retarding Polymer | 25 | - | 50 |
| Xanthan Gum | Release Retarding Polymer | - | 50 | - |
| Microcrystalline Cellulose | Diluent | 80.5 | 30.5 | 55.5 |
| Lactose | Diluent | 50 | 50 | 50 |
| Magnesium Stearate | Lubricant | 3 | 3 | 3 |
| Talc | Glidant | 3 | 3 | 3 |
| Total Weight | 340 | 340 | 340 |
Note: The quantities of excipients are illustrative and should be optimized based on experimental results.
Table 2: Physical Parameters of Formulated Tablets
| Formulation Code | Hardness ( kg/cm ²) | Friability (%) | Weight Variation (mg) | Drug Content (%) |
| F1 | 5.8 ± 0.2 | 0.55 | 340 ± 3.5 | 99.2 ± 1.1 |
| F2 | 6.1 ± 0.3 | 0.48 | 341 ± 2.8 | 99.8 ± 0.9 |
| F3 | 6.0 ± 0.2 | 0.51 | 339 ± 4.1 | 98.9 ± 1.3 |
Values are expressed as mean ± standard deviation.
Table 3: In-Vitro Drug Release Profile of Different Formulations
| Time (hours) | Cumulative % Drug Release (F1) | Cumulative % Drug Release (F2) | Cumulative % Drug Release (F3) |
| 1 | 15.2 | 12.8 | 10.5 |
| 2 | 28.6 | 24.3 | 20.1 |
| 4 | 45.9 | 40.1 | 35.7 |
| 6 | 62.3 | 58.7 | 52.4 |
| 8 | 78.1 | 75.2 | 70.8 |
| 10 | 91.5 | 89.6 | 85.3 |
| 12 | 98.7 | 96.4 | 92.1 |
| 24 | - | 99.8 | 98.9 |
Dissolution Conditions: USP Type II apparatus, 900 mL of pH 6.8 phosphate buffer, 50 rpm, 37 ± 0.5°C.
Conclusion
The development of sustained-release Sitagliptin phosphate tablets can be successfully achieved using various hydrophilic polymers. The choice of polymer and its concentration significantly influences the drug release profile. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of pharmaceutical formulation to develop a clinically effective and patient-compliant dosage form. Further in-vivo studies are recommended to establish a strong in-vitro-in-vivo correlation (IVIVC).
References
- 1. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sitagliptin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. caribjscitech.com [caribjscitech.com]
- 8. ijrpr.com [ijrpr.com]
- 9. Development of an In Vitro-In Vivo Correlation for Sitagliptin and Metformin Prolonged-release Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
Application Notes & Protocols: Transdermal Patch Formulation of (S)-Sitagliptin Phosphate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: (S)-Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2][3][4][5][6] Oral administration of sitagliptin can be associated with side effects, and its efficacy can be limited by first-pass metabolism.[1] Transdermal drug delivery offers a promising alternative, aiming to provide sustained drug release, bypass hepatic first-pass metabolism, and improve patient compliance by circumventing the issues associated with oral delivery.[1] These application notes provide a comprehensive overview of the formulation and evaluation of a transdermal patch for (S)-Sitagliptin phosphate, including detailed experimental protocols and data summaries.
Mechanism of Action: DPP-4 Inhibition
Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[7][8] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9] By preventing the breakdown of these incretins, sitagliptin increases their plasma concentrations.[10] Elevated levels of active GLP-1 and GIP stimulate insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner, ultimately leading to improved glycemic control.[7][10]
References
- 1. jsmcentral.org [jsmcentral.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of extemporaneously prepared sitagliptin phosphate solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Stability of extemporaneously prepared sitagliptin phosphate solution | PLOS One [journals.plos.org]
- 7. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 8. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application Note: High-Throughput Quantification of Sitagliptin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sitagliptin in human plasma. The described protocol is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The method utilizes a simple sample preparation procedure, either protein precipitation or liquid-liquid extraction, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated for linearity, precision, accuracy, and stability, demonstrating its reliability for high-throughput analysis.
Introduction
Sitagliptin is an oral hypoglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.[3][4] Accurate and precise quantification of sitagliptin in plasma is crucial for pharmacokinetic assessments and for ensuring optimal therapeutic outcomes in patients with type 2 diabetes. LC-MS/MS offers high sensitivity and specificity, making it the preferred analytical technique for this purpose.[5]
Signaling Pathway of Sitagliptin (DPP-4 Inhibition)
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 5. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: Spectrophotometric Determination of Sitagliptin Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitagliptin phosphate is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which increases the levels of incretin hormones, thereby stimulating insulin release and lowering glucagon levels in a glucose-dependent manner. Accurate and reliable analytical methods are crucial for the quality control of Sitagliptin phosphate in bulk drug and pharmaceutical dosage forms. This document provides detailed application notes and protocols for the determination of Sitagliptin phosphate using UV-Visible spectrophotometry, a simple, cost-effective, and rapid analytical technique. The methods described are validated according to ICH guidelines.
Principle of the Method
The primary method described is based on the direct measurement of the ultraviolet (UV) absorbance of Sitagliptin phosphate. The drug exhibits a characteristic absorption maximum (λmax) in the UV region, and the absorbance at this wavelength is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law. This relationship is used to quantify the amount of Sitagliptin phosphate in a given sample.
Instrumentation and Reagents
-
Instrumentation: A double beam UV-Visible spectrophotometer with a 1 cm quartz cuvette is used for all absorbance measurements.
-
Reagents and Chemicals:
-
Sitagliptin phosphate reference standard
-
Methanol (AR grade)
-
Distilled water
-
0.1N Hydrochloric acid (HCl)
-
Commercially available Sitagliptin phosphate tablets
-
Experimental Protocols
Protocol 1: Analysis of Bulk Sitagliptin Phosphate
This protocol outlines the procedure for the determination of Sitagliptin phosphate in its pure bulk form.
1. Preparation of Standard Stock Solution:
-
Accurately weigh 100 mg of Sitagliptin phosphate reference standard.
-
Transfer it to a 100 ml volumetric flask.
-
Dissolve and make up the volume to the mark with a suitable solvent (e.g., methanol, distilled water, or 0.1N HCl) to obtain a concentration of 1000 µg/ml.[1]
2. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions to obtain working standard solutions of varying concentrations (e.g., 2-10 µg/ml or 20-60 µg/ml).[2][3]
3. Determination of Absorption Maximum (λmax):
-
Scan a suitable concentration of the working standard solution (e.g., 10 µg/ml) in the UV region (200-400 nm) against a solvent blank.
-
The wavelength at which maximum absorbance is observed is the λmax. For Sitagliptin phosphate, the λmax is typically around 267 nm.[2][3][4][5][6]
4. Calibration Curve:
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
The resulting calibration curve should be linear, and the concentration of an unknown sample can be determined from its absorbance using the regression equation of this curve.
Protocol 2: Assay of Sitagliptin Phosphate in Tablets
This protocol describes the procedure for the quantification of Sitagliptin phosphate in a pharmaceutical tablet formulation.
1. Preparation of Sample Stock Solution:
-
Weigh and powder 20 tablets to get a uniform mixture.
-
Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of Sitagliptin phosphate.[1]
-
Transfer the powder to a 100 ml volumetric flask.
-
Add about 70 ml of the chosen solvent and sonicate for 15-20 minutes to ensure complete dissolution of the drug.[2][4]
-
Make up the volume to 100 ml with the solvent.
-
Filter the solution through a Whatman filter paper (No. 40 or 42) to remove any insoluble excipients.[1][2][7]
2. Preparation of Sample Solution for Analysis:
-
From the filtered sample stock solution, make an appropriate dilution to bring the concentration within the linearity range of the calibration curve. For instance, dilute 1 ml of the stock solution to 10 ml to get a concentration of 100 µg/ml, and then further dilute to a working concentration.
3. Analysis:
-
Measure the absorbance of the final diluted sample solution at the λmax.
-
Determine the concentration of Sitagliptin phosphate in the sample solution using the calibration curve.
-
Calculate the amount of Sitagliptin phosphate per tablet.
Data Presentation
The following tables summarize the quantitative data from various validated spectrophotometric methods for the determination of Sitagliptin phosphate.
Table 1: Summary of UV Spectrophotometric Methods for Sitagliptin Phosphate Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Solvent | Water | 0.1N HCl | Methanol | Methanol | Distilled Water |
| λmax (nm) | 267 | 267 | 272.5 | 267 | 266 |
| Linearity Range (µg/ml) | 2-10 | 5-40 | 35-85 | 20-60 | 25-225 |
| Correlation Coefficient (R²) | 0.9995 | 0.9934 | - | 0.991 | - |
| Accuracy (% Recovery) | 99.53 - 100.41 | 80-120% range | >99% | 99.62 - 100.48 | 99.64 |
| LOD (µg/ml) | - | 0.139 | - | 6.03 | - |
| LOQ (µg/ml) | - | 0.422 | - | 18.28 | - |
| Reference | [2] | [4] | [1][8] | [3] | [7] |
Table 2: Summary of Visible Spectrophotometric Methods for Sitagliptin Phosphate Analysis
| Parameter | Method A | Method B | Method C | Method D |
| Reagent | Acetyl acetone & Formaldehyde | 2,4-Dinitrophenyl hydrazine (2,4-DNP) | DDQ | TCNQ |
| λmax (nm) | 430 | 400 | 461 | 837 |
| Linearity Range (µg/ml) | 5-25 | 2-10 | 50-300 | 20-120 |
| Correlation Coefficient (r) | - | 0.9967 | - | - |
| Molar Absorptivity (L.mol⁻¹.cm⁻¹) | 1.067 x 10⁴ | - | - | - |
| Sandell Sensitivity (µg.cm⁻²) | 0.0471 | - | - | - |
| LOD (µg/ml) | - | 0.139 | - | - |
| LOQ (µg/ml) | - | 0.422 | - | - |
| Reference | [9] | [10] | [11] | [11] |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: General workflow for spectrophotometric analysis.
Caption: Workflow for the assay of Sitagliptin in tablets.
Conclusion
The described spectrophotometric methods are simple, rapid, accurate, and precise for the determination of Sitagliptin phosphate in both bulk and pharmaceutical dosage forms. These methods can be effectively employed for routine quality control analysis. The validation parameters confirm that the methods are reliable and adhere to the standards set by the ICH guidelines. The use of readily available solvents and instrumentation makes these protocols economically viable for most analytical laboratories.
References
- 1. rjptonline.org [rjptonline.org]
- 2. jchps.com [jchps.com]
- 3. rroij.com [rroij.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ijcsrr.org [ijcsrr.org]
- 6. japsonline.com [japsonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. rjptonline.org [rjptonline.org]
- 9. scielo.br [scielo.br]
- 10. ijiset.com [ijiset.com]
- 11. Spectrophotometric Methods for the Determination of Sitagliptin and Vildagliptin in Bulk and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of (S)-Sitagliptin Phosphate Synthesis
Welcome to the technical support center for the synthesis of (S)-Sitagliptin phosphate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, leading to improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure (S)-Sitagliptin?
A1: The main strategies to achieve the desired stereochemistry of Sitagliptin include asymmetric hydrogenation, chemical resolution, and biocatalysis.[1][2][3] Asymmetric hydrogenation often employs chiral catalysts, such as rhodium complexes with ligands like t-Bu JOSIPHOS, to directly introduce the chiral center.[4][5] Chemical resolution involves separating the desired (S)-enantiomer from a racemic mixture using a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid.[2][6] Biocatalytic methods, particularly those using transaminase enzymes, offer a green chemistry approach to convert a ketone precursor directly into the chiral amine.[7][8]
Q2: My asymmetric hydrogenation is resulting in low enantiomeric excess (ee). How can I improve it?
A2: Low enantiomeric excess in asymmetric hydrogenation can be influenced by several factors. Firstly, the choice of catalyst and ligand is critical; for instance, Rh(I)/t-Bu JOSIPHOS has been shown to provide high enantioselectivity.[4] Reaction conditions such as hydrogen pressure, temperature, and solvent also play a significant role.[5] It has been noted that lower reaction concentrations can be beneficial for both chemical yield and enantioselectivity.[1] Additionally, the purity of the substrate, specifically the enamine intermediate, is crucial as impurities can interfere with the catalyst's performance.[9][10]
Q3: I am facing issues with the crystallization of Sitagliptin phosphate monohydrate. What are the critical parameters to control?
A3: Successful crystallization of Sitagliptin phosphate monohydrate depends on careful control of several parameters. The choice of solvent system is fundamental; a mixture of isopropanol and water is commonly used.[11] The temperature profile, including the dissolution temperature (typically 70–80 °C), seeding temperature (60–65 °C), and cooling rate, must be precisely controlled to ensure the formation of the desired crystalline form.[11] Seeding with a small amount of pure sitagliptin phosphate monohydrate is essential to induce crystallization of the correct polymorph.[11] The rate of addition of any anti-solvent, such as 2-propanol, should also be slow to avoid the precipitation of amorphous material.[11]
Q4: What are common impurities in Sitagliptin synthesis and how can they be minimized?
A4: Common impurities can arise from starting materials, intermediates, by-products, and degradation products.[10][12] For example, in routes involving an enamine intermediate, residual starting materials or by-products from the enamine formation can carry through.[2] In the final product, diastereomeric impurities or the opposite enantiomer can be present if the chiral induction step is not highly selective.[12] Minimizing impurities requires high-purity starting materials and intermediates, optimization of reaction conditions to prevent side reactions, and effective purification of the final product, often through recrystallization which can upgrade the enantiomeric excess.[5][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low overall yield | Inefficient coupling reactions. | Use appropriate coupling agents like HOBt-EDCI and optimize reaction times and temperatures.[11] |
| Loss of material during purification steps. | Optimize extraction and filtration procedures. Consider recrystallization from a suitable solvent system to improve recovery.[11][13] | |
| Poor atom economy in the chosen synthetic route. | Consider alternative "greener" routes like biocatalysis which can have higher overall yields and produce less waste.[4][8] | |
| Incomplete reaction | Insufficient catalyst loading or catalyst deactivation. | Increase catalyst loading or use a fresh batch of catalyst. Ensure the reaction environment is free of catalyst poisons.[4] |
| Non-optimal reaction temperature or time. | Systematically vary the temperature and monitor the reaction progress by HPLC to determine the optimal conditions.[1] | |
| Formation of diastereomers | Poor stereocontrol during the chiral induction step. | Re-evaluate the chiral auxiliary or catalyst. For reductions, the choice of reducing agent and reaction conditions is critical.[14] |
| Polymorphism issues during final crystallization | Incorrect solvent system or cooling profile. | Characterize the different crystalline forms using techniques like DSC and XRPD to understand their thermal behavior and select the appropriate crystallization conditions to obtain the desired polymorph.[15][16][17] |
Data Summary
Table 1: Comparison of Yields in Different Synthetic Steps
| Reaction Step | Reagents/Catalyst | Solvent | Yield (%) | Reference |
| Tandem aza-Michael/hemiacetal reaction | (S)-diphenylprolinol-TMS II, p-nitrobenzoic acid | Dichloromethane | 90 | [11] |
| Coupling of β-amino acid with triazole | HOBt-EDCI | Dichloromethane | 91 | [11] |
| Final crystallization to phosphate monohydrate | Isopropanol/Water | Isopropanol/Water | 96 | [11] |
| Amide coupling | EDC | - | 83 | [1] |
| Hydrogenolysis | Raney-Ni | - | 75 | [1] |
| Enamine formation | AcONH4, ammonia water | - | 92 | [2] |
| Resolution of racemate | (-)-di-p-toluoyl-L-tartaric acid | Methanol | 33 | [2] |
| Asymmetric hydrogenation of enamine | Rh(I)/t-Bu JOSIPHOS | Methanol | 84 (isolated as salt) | [5] |
| Multi-enzyme cascade (gram scale) | Transaminase, esterase, AHR, FDH | Tris-HCl Buffer | 70 (product), 61 (isolated) | [7] |
Table 2: Enantiomeric Excess (ee) Achieved in Key Chiral Steps
| Chiral Induction Method | Catalyst/Reagent | Enantiomeric Excess (ee) (%) | Reference |
| Tandem aza-Michael/hemiacetal reaction | (S)-diphenylprolinol-TMS II, p-nitrobenzoic acid | 92 | [11] |
| Aza-Michael Addition | Quinine-derived C(9)-urea ammonium catalyst | 96 | [1] |
| Chemical Resolution | (-)-di-p-toluoyl-L-tartaric acid | 96 | [2] |
| Asymmetric Hydrogenation | Rhodium complex of t-Bu JOSIPHOS | >99 (after recrystallization) | [5] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Tandem aza-Michael/Hemiacetal Reaction
This protocol is based on the work described by Wu et al. (2017).[11]
-
Aza-Michael/Hemiacetal Reaction: Dissolve (E)-4-(2,4,5-trifluorophenyl)but-2-enal in dichloromethane.
-
Add N-Boc-hydroxylamine, (S)-diphenylprolinol-TMS II, and p-nitrobenzoic acid at -20 °C.
-
Stir the reaction mixture for 15 hours at -20 °C.
-
Work-up the reaction by diluting with dichloromethane and washing with saturated sodium bicarbonate aqueous solution and brine.
-
Subsequent Steps: The resulting intermediate undergoes a series of reactions including reductive cleavage of the N-O bond, oxidation, coupling with the triazole moiety using EDCI/HOBT, and finally deprotection and salt formation.
-
Final Crystallization: Dissolve the free base in isopropanol and water. Add 45% H3PO4 dropwise. Heat to 70–80 °C to dissolve all solids. Cool to 60–65 °C and seed with sitagliptin phosphate monohydrate. Age for 1 hour, then cool to room temperature. Slowly add more 2-propanol, filter, wash the cake with aqueous isopropanol, and dry under vacuum at 60 °C.
Protocol 2: Synthesis via Asymmetric Hydrogenation of an Enamine
This protocol is adapted from the second-generation Merck process.[4][5]
-
Enamine Formation: A key dehydrositagliptin intermediate is prepared in a one-pot, three-step sequence.[4]
-
Asymmetric Hydrogenation: The unprotected enamine is hydrogenated using a rhodium complex of t-Bu JOSIPHOS as the catalyst in methanol under hydrogen pressure.
-
Salt Formation and Crystallization: After the hydrogenation, the resulting Sitagliptin free base is isolated and then converted to the phosphate monohydrate salt. This step is crucial for both purification and upgrading the enantiomeric excess to >99%.[5]
Visualizations
Caption: Workflow for Aza-Michael Route.
Caption: Factors for Synthesis Optimization.
References
- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 14. Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-State Characterization of Different Crystalline Forms of Sitagliptin [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Navigating the Challenges of Sitagliptin's Chiral Separation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chiral High-Performance Liquid Chromatography (HPLC) separation of sitagliptin. The following guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experimental work, ensuring accurate and robust enantiomeric separation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent problems in the chiral HPLC separation of sitagliptin, offering systematic solutions to overcome them.
Poor or No Resolution Between Sitagliptin Enantiomers
Question: I am not seeing any separation between the (R)- and (S)-sitagliptin enantiomers. What are the likely causes and how can I fix this?
Answer: Poor or no resolution is a common issue in chiral chromatography. The primary reason is often an unsuitable combination of the chiral stationary phase (CSP) and the mobile phase. Chiral separations rely on the formation of transient diastereomeric complexes between the analyte and the CSP, and this interaction is highly specific.[1]
Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Troubleshooting Steps:
-
Column Selection: Confirm that you are using a suitable chiral stationary phase. Polysaccharide-based CSPs like Chiralcel OD-RH, Chiralpak IC, and Chiralpak AD-H have been successfully used for sitagliptin separation.[2][3][4] An incorrect column choice is a primary reason for failure in chiral separations.[1]
-
Mobile Phase Composition: The mobile phase composition is critical. For reversed-phase methods, the ratio of the aqueous buffer to the organic modifier (acetonitrile or methanol) significantly impacts selectivity.[2][5] For normal-phase methods, the ratio of alkanes to alcohols and the type of additive are key.[4]
-
Action: Systematically vary the mobile phase composition. For instance, if using a methanol/buffer system, try changing the ratio from 30:70 to 40:60 and then to 50:50.
-
-
Mobile Phase pH: The pH of the aqueous buffer in reversed-phase chromatography plays a crucial role in the ionization state of sitagliptin, which in turn affects its interaction with the CSP.[2]
-
Action: Adjust the pH of your buffer. A pH of 4.0 has been shown to be effective in enhancing chromatographic efficiency and resolution.[2]
-
-
Temperature: Column temperature can influence the thermodynamics of the chiral recognition process.
-
Action: Evaluate the separation at different temperatures, for example, at 25°C and 35°C.
-
-
Consider a Different Mode: If reversed-phase methods are unsuccessful, normal-phase chromatography can be an effective alternative.[4]
Peak Tailing
Question: My sitagliptin peaks are showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Caption: Logical steps to address peak tailing.
Troubleshooting Steps:
-
Mobile Phase pH and Additives: For basic compounds like sitagliptin, secondary interactions with residual silanols on the silica-based CSP can cause tailing.
-
Action (Reversed-Phase): Ensure the mobile phase pH is appropriate to suppress the ionization of silanols (typically pH < 4).
-
Action (Normal-Phase): The addition of a basic additive like diethylamine (DEA) is often necessary to block active sites on the stationary phase and improve peak shape.[3][4]
-
-
Sample Concentration: Injecting too much sample can lead to column overload and result in tailing peaks.
-
Action: Prepare and inject a more dilute sample.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.
-
Action: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: Which chiral column is best for sitagliptin separation?
There is no single "best" column, as the optimal choice depends on the specific mobile phase and analytical requirements. However, several polysaccharide-based chiral stationary phases have been successfully used. The most commonly cited are:
-
Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate))[2][6]
-
Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))[3]
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[4]
Q2: What are typical starting conditions for method development?
A good starting point for reversed-phase separation is a Chiralcel OD-RH column with a mobile phase of potassium dihydrogen phosphate buffer (pH 4.0) and a mixture of methanol and acetonitrile.[2] For normal-phase, a Chiralpak AD-H column with a mobile phase of n-heptane, ethanol, and a small amount of diethylamine is a good starting point.[4]
Q3: How can I improve the sensitivity of my method to detect the undesired enantiomer as an impurity?
To improve sensitivity, you can optimize the detection wavelength, increase the injection volume, or adjust the mobile phase to achieve sharper peaks, which increases the peak height for a given concentration. The UV detection wavelength for sitagliptin is typically set around 265 nm.[2][4]
Experimental Protocols
Below are detailed methodologies for two common chiral HPLC separation methods for sitagliptin.
Method 1: Reversed-Phase Separation
-
Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: 3M Potassium di-hydrogen phosphate buffer (pH 4.0) : Methanol : Acetonitrile (60:30:10, v/v/v)[2]
-
Flow Rate: 0.5 mL/min[7]
-
Column Temperature: 25°C[7]
-
Detection: UV at 266 nm[3]
-
Injection Volume: 20 µL[6]
-
Sample Preparation: Dissolve the sitagliptin sample in the mobile phase.[3]
Method 2: Normal-Phase Separation
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: n-Heptane : Ethanol : Diethylamine (35:65:0.1, v/v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 25°C[4]
-
Detection: UV at 265 nm[4]
-
Injection Volume: 20 µL[4]
-
Sample Preparation: Dissolve the sitagliptin sample in methanol.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for the chiral separation of sitagliptin.
Table 1: HPLC Method Parameters
| Parameter | Method A | Method B | Method C |
| Chromatographic Mode | Reversed-Phase | Reversed-Phase | Normal-Phase |
| Column | Chiralcel OD-RH (150mm x 4.6mm, 5µm)[2] | Chiralpak IC (250mm x 4.6mm, 5µm)[3] | Chiralpak AD-H (250mm x 4.6mm, 5µm)[4] |
| Mobile Phase | KH2PO4 buffer (pH 4.0):MeOH:ACN (60:30:10)[2] | 10mM Ammonium Acetate with 0.05% DEA:ACN (40:60)[3] | n-Heptane:EtOH:DEA (35:65:0.1)[4] |
| Flow Rate | 0.5 mL/min[7] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Temperature | 25°C[7] | 25°C[3] | 25°C[4] |
| Detection Wavelength | Not Specified | 266 nm[3] | 265 nm[4] |
| Resolution | ≥ 3.0[2] | < 3.0 (well resolved)[3] | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method A | Method B | Method C |
| Linearity Range | 30-300 ng/mL[6] | 0.3-4.5 µg/mL[3] | 400-2250 ng/mL[4] |
| LOD of (S)-enantiomer | 8 ng/mL[6] | 0.1 µg/mL[8] | 150 ng/mL[4] |
| LOQ of (S)-enantiomer | 30 ng/mL[6] | 0.3 µg/mL[8] | 400 ng/mL[4] |
| Accuracy (% Recovery) | 99.06 - 100.2%[6] | 95.7 - 101.7%[3] | Within 107%[4] |
References
- 1. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY41626G [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Chiral Resolution of Sitagliptin Enantiomers
Welcome to the technical support center for the chiral resolution of sitagliptin enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation of sitagliptin enantiomers.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is most effective for resolving sitagliptin enantiomers?
A1: Polysaccharide-based chiral stationary phases are widely reported to be effective for the chiral separation of sitagliptin. Columns such as Chiralcel OD-RH, Chiralpak IC, and Chiralpak AD-H have demonstrated successful enantiomeric resolution.[1][2][3][4] The choice of the specific CSP often depends on the chromatographic mode (normal-phase, reversed-phase, or SFC) and the desired experimental conditions.
Q2: What is a typical mobile phase composition for the HPLC separation of sitagliptin enantiomers?
A2: The mobile phase composition is critical for achieving optimal resolution.
-
For reversed-phase HPLC , a common mobile phase consists of a buffer (e.g., potassium dihydrogen phosphate or ammonium acetate), an organic modifier (e.g., methanol or acetonitrile), and sometimes a small percentage of an amine additive like diethylamine (DEA) or triethylamine (TEA).[1][2] A reported composition is 3 M potassium di-hydrogen phosphate buffer (pH 4.0)–methanol–acetonitrile (60:30:10, v/v/v).[1][5]
-
For normal-phase HPLC , a mixture of a non-polar solvent like n-hexane or n-heptane and an alcohol such as ethanol or isopropanol, often with an amine additive (e.g., DEA), is typically used.[3] An example is n-heptane:ethanol:diethylamine (35:65:0.1, v/v/v).[3]
Q3: How does the pH of the mobile phase buffer affect the resolution?
A3: The pH of the buffer in the mobile phase plays a crucial role in enhancing chromatographic efficiency and resolution between sitagliptin enantiomers, particularly in reversed-phase chromatography.[1][5] Adjusting the pH can alter the ionization state of sitagliptin and its interaction with the chiral stationary phase, thereby influencing retention times and selectivity. It is a key parameter to optimize during method development.
Q4: What is the role of amine additives like diethylamine (DEA) or triethylamine (TEA) in the mobile phase?
A4: Amine additives are often used to improve peak shape and resolution. They can act as silanol-masking agents on silica-based columns, reducing peak tailing. They can also modify the interactions between the analyte and the stationary phase, which can be particularly beneficial for the separation of basic compounds like sitagliptin.
Q5: Can Supercritical Fluid Chromatography (SFC) be used for sitagliptin enantiomer separation?
A5: Yes, Supercritical Fluid Chromatography (SFC) is a viable technique for the enantioselective separation of pharmaceuticals like sitagliptin.[6] SFC often provides faster separations and is considered a "greener" alternative to HPLC due to the use of supercritical CO2 as the primary mobile phase component.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | Inappropriate chiral stationary phase (CSP). | Screen different types of polysaccharide-based CSPs (e.g., Chiralcel OD-RH, Chiralpak IC, Chiralpak AD-H).[2][4] |
| Sub-optimal mobile phase composition. | - Adjust the ratio of the organic modifier to the aqueous/non-polar component.- For RP-HPLC, optimize the pH of the buffer.[1]- For NP-HPLC, vary the type and percentage of the alcohol modifier. | |
| Incorrect mobile phase additive. | Introduce or adjust the concentration of an amine additive like DEA or TEA.[3] | |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups). | - Add an amine modifier (DEA or TEA) to the mobile phase.- Adjust the pH of the mobile phase buffer. |
| Column degradation. | - Use a guard column to protect the analytical column.- If the column is old or has been used extensively, replace it. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature.[2] | |
| Mobile phase instability. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| Low Sensitivity (Poor Signal-to-Noise Ratio) | Sub-optimal detection wavelength. | Optimize the UV detection wavelength. A wavelength of around 265 nm is commonly used for sitagliptin.[3][8] |
| Low sample concentration. | Increase the concentration of the sample, ensuring it remains within the linear range of the method. | |
| High background noise. | - Ensure high purity of mobile phase solvents.- Degas the mobile phase to remove dissolved gases. |
Experimental Protocols
Detailed Methodology for Reversed-Phase HPLC Separation[1][5]
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 3 M potassium di-hydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile in a 60:30:10 (v/v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sitagliptin sample in the mobile phase to a suitable concentration.
Detailed Methodology for Normal-Phase HPLC Separation[3]
-
Chromatographic System: High-Performance Liquid Chromatograph with a photodiode array detector.
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in a 35:65:0.1 (v/v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare stock solutions of the sitagliptin enantiomers in methanol. The final analyte concentration for analysis is typically around 2.0 mg/mL in the mobile phase.
Data Presentation
Table 1: Comparison of Validated HPLC Methods for Sitagliptin Enantiomer Resolution
| Parameter | Method 1 (Reversed-Phase) [1] | Method 2 (Reversed-Phase) [2] | Method 3 (Normal-Phase) [3] |
| Column | Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm) | Chiralpak IC (250 mm x 4.6 mm, 5 µm) | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 3 M KH2PO4 buffer (pH 4.0):Methanol:ACN (60:30:10) | 10 mM Ammonium Acetate with 0.05% DEA:ACN (40:60) | n-Heptane:Ethanol:DEA (35:65:0.1) |
| Resolution (Rs) | ≥ 3.0 | > 3.0 | Not explicitly stated |
| Linearity Range | 30–300 ng/mL | 0.3–4.5 µg/mL | 400–2250 ng/mL |
| LOD | 8 ng/mL | 0.1 µg/mL | 150 ng/mL |
| LOQ | 30 ng/mL | 0.3 µg/mL | 400 ng/mL |
| Recovery | 99.06% to 100.2% | 95.7% to 101.7% | Within 107% |
Visualizations
Caption: General workflow for chiral HPLC analysis of sitagliptin.
Caption: Troubleshooting workflow for poor resolution of sitagliptin enantiomers.
References
- 1. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. daneshyari.com [daneshyari.com]
- 4. DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHIC ENANTIOMER SEPARATION METHOD FOR THE ESTIMATION OF (S)-ENANTIOMER IN SITAGLIPTIN | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-Sitagliptin Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of (S)-Sitagliptin phosphate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification, control, and reduction of common impurities.
Issue 1: High Levels of Ketoamide Impurity
Q1: We are observing a significant amount of the Ketoamide impurity in our reaction mixture. What are the potential causes and how can we minimize its formation?
A1: The Ketoamide impurity, 1-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione, is a common process-related impurity in Sitagliptin synthesis. Its formation is often associated with the coupling reaction conditions.
Potential Causes:
-
Incomplete Reaction: The primary cause is often the incomplete conversion of the Ketoamide intermediate to the corresponding enamine or the final Sitagliptin product.
-
Side Reactions: Certain coupling reagents or reaction conditions may favor side reactions that lead to the formation or persistence of the Ketoamide impurity.
-
Hydrolysis: Hydrolysis of downstream intermediates can potentially revert them to the Ketoamide structure under certain pH and temperature conditions.
Troubleshooting Steps & Solutions:
-
Optimize Reaction Time and Temperature: Ensure the reaction goes to completion by optimizing the reaction time and temperature. Monitor the reaction progress using in-process controls (IPCs) like HPLC to confirm the disappearance of the Ketoamide intermediate.
-
Choice of Coupling Agent: The choice of coupling agent can significantly impact the reaction efficiency and impurity profile. While common coupling agents like DCC, EDC, and TBTU are used, their effectiveness can vary depending on the specific reaction conditions.[4]
-
Enzymatic Conversion: A highly effective method to reduce the Ketoamide impurity is to employ a transaminase enzyme. This biocatalytic approach stereoselectively converts the Ketoamide directly to (S)-Sitagliptin, minimizing the formation of related impurities and improving chiral purity.[1]
-
pH Control: Maintain strict pH control during the reaction and work-up steps to prevent hydrolysis of intermediates back to the Ketoamide. The optimal pH will depend on the specific synthetic route being employed.
-
Purification: If the Ketoamide impurity is still present in the crude product, it can be removed through purification techniques such as column chromatography or recrystallization.
Issue 2: Presence of Enamine Impurity
Q2: Our final product is contaminated with the Enamine impurity. What are the formation pathways for this impurity and what strategies can be employed for its removal?
A2: The Enamine impurity is another key process-related impurity that can be carried through to the final product. It is an intermediate in some synthetic routes to Sitagliptin.
Potential Causes:
-
Incomplete Hydrogenation: In synthetic routes that involve the asymmetric hydrogenation of an enamine intermediate, incomplete conversion is a direct cause of this impurity.
-
Reagent Stoichiometry: Improper stoichiometry of reagents during the enamine formation step can lead to residual starting material or the formation of undesired side products.
-
Catalyst Inactivity: The catalyst used for the hydrogenation step may be of low activity or may have been poisoned, leading to an incomplete reaction.
Troubleshooting Steps & Solutions:
-
Optimize Hydrogenation Conditions: Ensure complete hydrogenation by optimizing parameters such as hydrogen pressure, temperature, reaction time, and catalyst loading. The use of a highly efficient catalyst, such as a Rhodium-JOSIPHOS complex, is crucial for achieving high conversion and enantioselectivity.
-
Catalyst Quality and Handling: Use a high-quality catalyst and handle it under appropriate inert conditions to prevent deactivation.
-
Monitor Reaction Progress: Utilize in-process analytical techniques like HPLC to monitor the disappearance of the Enamine impurity and ensure the reaction has reached completion.
-
Purification of Sitagliptin Free Base: The Sitagliptin free base can be purified to remove the Enamine impurity before salt formation. A recommended procedure involves the use of a mixture of isopropanol and cyclohexane.[5]
-
Recrystallization of the Final Product: The final this compound salt can be recrystallized to remove residual impurities, including the Enamine impurity. A mixture of isopropanol and water is a commonly used solvent system for this purpose.[5]
Issue 3: Formation of Degradation Products
Q3: We have detected unknown peaks in our chromatogram after subjecting our sample to stress conditions, particularly acidic pH. What are these degradation products and how can we prevent their formation?
A3: Sitagliptin can degrade under certain conditions, especially in strongly acidic or alkaline environments, leading to the formation of degradation products.
Known Degradation Products under Acidic Conditions:
Forced degradation studies of Sitagliptin in 2.5M hydrochloric acid at 60°C have shown the formation of two primary degradation products (DP1 and DP2).[2][6] These are formed through the cleavage of the amide bond.
Prevention and Control:
-
pH Control: Maintaining a neutral or near-neutral pH during synthesis, purification, and storage is the most effective way to prevent acid- or base-catalyzed degradation.
-
Temperature Control: Avoid exposing Sitagliptin and its intermediates to high temperatures, especially in the presence of strong acids or bases, as this can accelerate degradation.
-
Inert Atmosphere: For long-term storage, consider storing the active pharmaceutical ingredient (API) under an inert atmosphere to minimize oxidative degradation.
-
Excipient Compatibility: Be aware of potential interactions with excipients in formulation studies. For instance, Michael addition can occur with fumaric acid, and the Maillard reaction can happen with lactose, especially at elevated temperatures and humidity.[7][8]
Frequently Asked Questions (FAQs)
Q4: What are the common process-related impurities in this compound synthesis?
A4: Besides the Ketoamide and Enamine impurities, other common process-related impurities include:
-
Triazole Impurity: This can arise from the starting materials or side reactions involving the triazole ring.
-
Acid Impurity: This can be a starting material or a hydrolysis product.
-
Dioxo Impurity: Another potential byproduct from the coupling reactions.
Q5: How can I improve the chiral purity of my this compound?
A5: Achieving high enantiomeric excess is critical for the final product.
-
Asymmetric Synthesis: Employing a highly enantioselective catalyst during the asymmetric hydrogenation step is key.
-
Enzymatic Resolution: Biocatalytic methods using transaminases can provide excellent stereoselectivity.[1]
-
Chiral Resolution: In cases of racemic or poorly enantiomerically enriched mixtures, chiral resolution using a resolving agent like (-)-di-p-toluoyl-L-tartaric acid can be used to isolate the desired (R)-enantiomer.[9]
-
Recrystallization: The final phosphate salt can be recrystallized to upgrade the enantiomeric excess.[9] A process for preparing Sitagliptin with a chiral purity of not less than 99.90% has been described.[1]
Q6: What are the recommended analytical methods for impurity profiling of Sitagliptin?
A6: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation and quantification of Sitagliptin and its impurities.[10] A validated stability-indicating RP-LC method has been developed for the evaluation of process impurities and degradants.[11] For potentially genotoxic impurities like N-nitroso compounds, a highly sensitive method such as UPLC-MS/MS is recommended.[12]
Q7: How can I control residual solvents in the final API?
A7: Residual solvents should be controlled according to ICH Q3C guidelines. The choice of solvents during the final purification and crystallization steps is critical. A headspace gas chromatography method can be used for the accurate measurement of residual solvents like n-propyl acetate, butanone, diisopropylethylamine, and 1-pentanol.[13]
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Type | Potential Origin |
| Ketoamide Impurity | Process-Related | Incomplete reaction, side-product |
| Enamine Impurity | Process-Related | Incomplete hydrogenation of intermediate |
| Triazole Impurity | Process-Related | Starting material, side-product |
| Acid Impurity | Process/Degradation | Starting material, hydrolysis |
| Degradation Product 1 (DP1) | Degradation | Acid/base hydrolysis |
| Degradation Product 2 (DP2) | Degradation | Acid/base hydrolysis |
| (S)-Enantiomer | Stereoisomeric | Incomplete stereoselectivity |
Table 2: Impact of pH on Sitagliptin Degradation
| Condition | Degradation Rate | Reference |
| 2 M HCl | High | [8] |
| 2 M NaOH | High | [8] |
| Neutral pH | Low | General Knowledge |
Experimental Protocols
Protocol 1: Purification of Sitagliptin Free Base
This protocol is adapted from a patented method for the purification of Sitagliptin free base to remove process-related impurities.[5]
-
Dissolution: Dissolve the crude Sitagliptin free base in isopropanol.
-
Addition of Anti-solvent: Add cyclohexane to the solution at a temperature between 50°C and 80°C (preferably 70°C to 75°C). This will cause the precipitation of the purified Sitagliptin free base.
-
Isolation: Filter the precipitated solid.
-
Drying: Dry the isolated solid under vacuum to obtain the purified Sitagliptin free base.
Protocol 2: Recrystallization of this compound Monohydrate
This protocol is a general procedure for the final purification and isolation of the API.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a mixture of isopropanol and water at an elevated temperature (e.g., 75-80°C).[5]
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool to 0-5°C to induce crystallization. Seeding with a small crystal of pure this compound monohydrate can facilitate crystallization.[5]
-
Aging: Stir the resulting slurry at a low temperature for a sufficient time to ensure complete crystallization.
-
Isolation: Filter the crystalline product.
-
Washing: Wash the filter cake with cold isopropanol to remove residual soluble impurities.
-
Drying: Dry the final product under vacuum at a suitable temperature (e.g., 50°C) to obtain pure this compound monohydrate.[5]
Visualizations
Caption: Overview of (S)-Sitagliptin synthesis and common impurity formation pathways.
Caption: A logical workflow for troubleshooting high impurity levels in Sitagliptin synthesis.
References
- 1. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]
- 5. US9409912B2 - Process for the preparation of sitagliptin phosphate - Google Patents [patents.google.com]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. researchgate.net [researchgate.net]
- 8. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Stability-Indicating HPLC Method for Sitagliptin Phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability-indicating High-Performance Liquid Chromatography (HPLC) method for sitagliptin phosphate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues encountered during analysis.
Experimental Protocols
A validated stability-indicating HPLC method is crucial for the accurate quantification of sitagliptin phosphate in bulk drug and pharmaceutical dosage forms, ensuring that the analytical method can effectively separate the active pharmaceutical ingredient (API) from its degradation products.[1][2][3][4]
Recommended HPLC Method
This section details a reliable isocratic RP-HPLC method for the determination of sitagliptin phosphate.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm) |
| Mobile Phase | Methanol:Water:Triethylamine:Acetic Acid (60:40:0.1:0.1, v/v/v/v) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 268 nm |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
Standard Solution Preparation:
-
Prepare a stock solution of sitagliptin phosphate (1 mg/mL) in HPLC-grade methanol.
-
Protect the stock solution from light using aluminum foil and store it at 4°C. The solution is stable for at least one week under these conditions.[3]
-
From the stock solution, prepare working standard solutions at desired concentrations (e.g., 100-1000 µg/mL) by diluting with methanol.[1][2][3]
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to 100 mg of sitagliptin phosphate into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Method Validation Summary
The described method has been validated according to International Council for Harmonisation (ICH) guidelines.[4]
| Validation Parameter | Typical Results |
| Linearity Range | 100-1000 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 10 µg/mL |
| Limit of Quantitation (LOQ) | 30 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Sitagliptin phosphate is subjected to various stress conditions to produce degradation products.
Stress Conditions:
-
Acid Hydrolysis: 2.5M HCl at 60°C for 6 hours.[5]
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 48 hours.[6]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: 105°C for 48 hours.[6]
-
Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light.
The method should be able to resolve the sitagliptin peak from all degradation product peaks, proving its specificity.[4] Under acidic conditions, two major degradation products have been identified.[5]
Experimental Workflow Diagram
Caption: Experimental workflow for the stability-indicating HPLC method of sitagliptin phosphate.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the HPLC analysis of sitagliptin phosphate.
Question: Why am I seeing peak tailing for the sitagliptin peak?
Answer: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak asymmetry. Try diluting your sample.
-
Secondary Silanol Interactions: Active sites on the silica packing material can interact with the basic sitagliptin molecule. The use of triethylamine in the mobile phase is intended to minimize this effect. Ensure it is added correctly.
-
Column Degradation: The column may be deteriorating. Consider washing the column or replacing it if the problem persists.
-
Extraneous Column Effects: Check for issues with tubing, fittings, or the detector flow cell that could contribute to band broadening.
Question: My retention times are drifting. What should I do?
Answer: Retention time shifts can indicate a few problems:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure accurate measurement of all components. If using a gradient mixer, ensure it is functioning correctly.
-
Column Temperature Fluctuation: Although the method is for ambient temperature, significant changes in lab temperature can affect retention times. A column thermostat can provide more consistent results.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes.
-
Pump Issues: Check for leaks in the pump or fluctuations in the flow rate.
Question: I am observing extraneous peaks in my chromatogram. What are they?
Answer: Unidentified peaks can be from several sources:
-
Sample Contamination: Ensure proper sample handling and clean glassware to avoid introducing contaminants.
-
Mobile Phase Contamination: Use HPLC-grade solvents and high-purity water. Filter the mobile phase before use.
-
Degradation Products: If the sample has been improperly stored or is old, you may be seeing degradation products. The stability-indicating method is designed to separate these.
-
Carryover: If a high concentration sample was injected previously, you might see carryover in subsequent injections. Run a blank injection to confirm.
Question: The backpressure of my HPLC system is too high. What is the cause?
Answer: High backpressure is a common issue:
-
Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. Using a guard column and filtering samples and mobile phases can prevent this.
-
Tubing Blockage: Check for any blockages or kinks in the system tubing.
-
Precipitation: The mobile phase components could be precipitating in the system. Ensure the miscibility of all solvents.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues for sitagliptin analysis.
References
- 1. scispace.com [scispace.com]
- 2. A validated stability indicating HPLC method for determination of sitagliptin | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for Sitagliptin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects in bioanalytical assays for Sitagliptin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Sitagliptin?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds present in the biological matrix (e.g., plasma, urine).[1] These effects, which can manifest as ion suppression or enhancement, can lead to inaccurate and imprecise quantification of Sitagliptin in LC-MS/MS assays.[2] Endogenous components such as phospholipids, proteins, and salts, or exogenous substances like anticoagulants and dosing vehicles, can cause these interferences.[2]
Q2: What are the common sample preparation techniques to mitigate matrix effects for Sitagliptin analysis?
A2: The most common sample preparation techniques for extracting Sitagliptin from biological matrices are:
-
Protein Precipitation (PPT): A simple and rapid method where a water-miscible organic solvent like acetonitrile is added to the plasma sample to precipitate proteins.[3] While fast, it may be less effective at removing all interfering components.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates Sitagliptin from matrix components based on its solubility in two immiscible liquid phases. Methyl tert-butyl ether (MTBE) is a commonly used extraction solvent for Sitagliptin.[5][6] LLE is generally more effective than PPT at producing cleaner extracts.[4]
-
Solid-Phase Extraction (SPE): A highly selective method where Sitagliptin is retained on a solid sorbent while matrix interferences are washed away.[7] SPE is often considered a robust method for minimizing matrix effects but can be more time-consuming and costly than LLE or PPT.[5]
Q3: How do I choose the most suitable sample preparation method for my Sitagliptin assay?
A3: The choice of method depends on the required sensitivity, throughput, and the complexity of the biological matrix.[4] For high-throughput screening, the simplicity and speed of protein precipitation may be advantageous.[3] However, for assays requiring high sensitivity and accuracy, liquid-liquid extraction or solid-phase extraction are generally preferred due to their superior cleanup capabilities.[4] It is recommended to perform a comparative study of different extraction techniques during method development to determine the one that provides the best recovery and minimal matrix effect for your specific application.
Q4: The use of a stable isotope-labeled internal standard (SIL-IS) is often recommended. Why is this important for Sitagliptin analysis?
A4: A stable isotope-labeled internal standard, such as Sitagliptin-d4, is the gold standard for quantitative bioanalysis.[8] Since the SIL-IS has nearly identical physicochemical properties to Sitagliptin, it will co-elute and experience similar matrix effects.[4] This allows for accurate correction of any signal suppression or enhancement, as well as variations during sample processing, leading to more precise and reliable results.[8]
Q5: I am observing poor peak shape for Sitagliptin. What could be the cause and how can I fix it?
A5: Poor peak shape, such as tailing or fronting, can be caused by several factors:
-
Column Overload: Injecting a sample with a concentration that is too high. Try diluting the sample.[4]
-
Secondary Interactions: The analyte may be interacting with active sites on the analytical column. Consider using a different column chemistry or adding modifiers like formic acid or ammonium formate to the mobile phase.[4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Sitagliptin. Optimizing the mobile phase pH can improve peak shape.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression/Enhancement (Matrix Effect) | Co-eluting endogenous compounds from the matrix interfering with analyte ionization.[2] | 1. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous method like Liquid-Liquid Extraction or Solid-Phase Extraction.[4]2. Optimize Chromatography: Modify the LC gradient, flow rate, or mobile phase composition to achieve better separation of Sitagliptin from interfering peaks.[4]3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Sitagliptin-d4 can effectively compensate for matrix effects.[4][8] |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen solvent or pH for LLE or SPE is not optimal for Sitagliptin.[4]2. Analyte Adsorption: Sitagliptin may be adsorbing to labware.[4]3. Analyte Degradation: Instability of Sitagliptin during sample processing.[4] | 1. Optimize Extraction Conditions: Experiment with different organic solvents (e.g., methyl tert-butyl ether) and pH adjustments.[4][5]2. Use Low-Binding Labware: Employ low-protein-binding tubes and pipette tips.[4]3. Ensure Sample Stability: Process samples on ice or at controlled low temperatures.[4] |
| Inconsistent Results (Poor Precision) | 1. Variability in Sample Preparation: Inconsistent execution of the extraction procedure.[4]2. Instrument Instability: Fluctuations in the LC-MS/MS system's performance.[4]3. Variable Matrix Effects: Different biological samples can have varying levels of interfering components.[4] | 1. Standardize and Automate Sample Preparation: Utilize automated liquid handlers for consistency.[4]2. Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system.3. Employ a Robust Internal Standard: A SIL-IS is crucial for correcting sample-to-sample variations in matrix effects.[8] |
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for Sitagliptin using different extraction methods, compiled from various studies.
| Extraction Method | Analyte/Internal Standard | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | Source |
| Liquid-Liquid Extraction (LLE) | Sitagliptin | 15 | 83.20 | 104.64 | [6] |
| Sitagliptin | 300 | 79.51 | 105.78 | [6] | |
| Sitagliptin | 800 | 81.65 | 107.30 | [6] | |
| Sitagliptin-d4 (IS) | 1000 | 83.42 | 103.04 | [6] | |
| Solid-Phase Extraction (SPE) | Sitagliptin | Not Specified | 90.4 | Minimal Interference | [7] |
| Protein Precipitation (PPT) | Sitagliptin | Not Specified | >90 | Minimal Matrix Effect | [9] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted for the extraction of Sitagliptin from human plasma.[3][10]
-
Sample Preparation: In a clean microcentrifuge tube, add 100 µL of the human plasma sample.
-
Internal Standard Spiking: Spike the plasma with the appropriate concentration of Sitagliptin-d4 working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[10]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Collection: Carefully aspirate the supernatant without disturbing the protein pellet and transfer it to a clean tube for LC-MS/MS analysis.[3]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for Sitagliptin quantification in human plasma.[5][6]
-
Sample Preparation: In a clean microcentrifuge tube, add 100 µL of the human plasma sample.
-
Internal Standard Spiking: Add the internal standard (Sitagliptin-d4) to the plasma sample.[5]
-
Basification: Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate or 1 M sodium hydroxide) and vortex for 30 seconds.[8][10]
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[5][8]
-
Mixing: Vortex the mixture for 5 minutes to ensure efficient extraction.[10]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.[10]
-
Supernatant Collection: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase, vortex briefly, and transfer to an autosampler vial for LC-MS/MS analysis.[10]
Protocol 3: Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for SPE of Sitagliptin from human plasma.[7]
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 50 µL of the human plasma sample (pre-treated with an ion-pairing agent like sodium lauryl sulphate, if necessary) onto the conditioned cartridge.[7]
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Sitagliptin and the internal standard from the cartridge with 1 mL of the elution solvent (e.g., methanol or a mixture of methanol and ammonium formate).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Protein Precipitation (PPT) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Matrix Effects Flowchart.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-tandem mass spectrometry method for the simultaneous determination of metformin and sitagliptin in human plasma after ion-pair solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficiency of Asymmetric Hydrogenation of Dehydrositagliptin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the asymmetric hydrogenation of dehydrositagliptin to produce sitagliptin.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the asymmetric hydrogenation of dehydrositagliptin.
Problem 1: Low Conversion Rate (<95%)
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Verify Catalyst Preparation: Ensure the Rh(I)/tBu JOSIPHOS catalyst was prepared and handled under strict anaerobic and anhydrous conditions. Oxygen can irreversibly deactivate the catalyst. 2. Use Fresh Catalyst: If the catalyst has been stored for an extended period, its activity may be compromised. Prepare a fresh batch of the catalyst. 3. Control Reaction: Run the reaction with a previously validated batch of catalyst and substrate to confirm the issue is with the new catalyst batch. |
| Catalyst Poisoning | 1. Substrate Purity: Ensure the dehydrositagliptin substrate is of high purity (>99.6 wt %).[1][2] Impurities can act as catalyst poisons. 2. Solvent Quality: Use high-purity, degassed, and anhydrous solvent (e.g., methanol). Water and other impurities can interfere with the catalyst. 3. Hydrogen Gas Purity: Use high-purity hydrogen gas. Contaminants like carbon monoxide or sulfur compounds can poison the rhodium catalyst. |
| Insufficient Hydrogen Pressure | 1. Check for Leaks: Ensure the high-pressure reactor is properly sealed and there are no leaks. 2. Optimize Pressure: While the reaction can proceed at various pressures, ensure it is within the optimal range (e.g., 100-250 psi).[3][4] |
| Inadequate Mixing | 1. Agitation Speed: Ensure efficient stirring to maintain a homogeneous slurry of the substrate and catalyst in the solvent. Poor mixing can lead to mass transfer limitations. |
| Product Inhibition | 1. Monitor Reaction Progress: At high concentrations of the sitagliptin product, a slight decrease in the reaction rate may be observed due to weak product inhibition.[5] This is a known kinetic effect and may not necessarily indicate a problem with the reaction setup. |
Problem 2: Low Enantioselectivity (<99% ee)
| Possible Cause | Troubleshooting Steps |
| Incorrect Catalyst/Ligand | 1. Verify Ligand Chirality: Confirm that the correct enantiomer of the tBu JOSIPHOS ligand was used for the synthesis of the desired (R)-sitagliptin. 2. Ligand Purity: Use a ligand with high optical and chemical purity. Impurities can negatively affect enantioselectivity. |
| Reaction Temperature | 1. Optimize Temperature: Ensure the reaction is carried out at the optimal temperature (e.g., 50 °C).[6] Deviations can sometimes impact enantioselectivity. |
| Solvent Effects | 1. Solvent Choice: While methanol is a common solvent, ensure it is appropriate for your specific catalyst system. Different solvents can influence the catalytic environment and, consequently, the enantioselectivity. |
| Oxygen Contamination | 1. Strict Anaerobic Conditions: Oxygen can not only deactivate the catalyst but also potentially lead to side reactions that lower the enantiomeric excess. Ensure all reagents and the reactor are properly deoxygenated. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction?
A1: A catalyst loading as low as 0.15 mol % of Rh(I)/tBu JOSIPHOS has been shown to be highly effective.[1][2] However, the optimal loading may vary depending on the scale of the reaction and the purity of the reagents.
Q2: Can I use a different solvent instead of methanol?
A2: Methanol is the most commonly reported solvent for this reaction and has been shown to provide excellent results. While other polar aprotic solvents might be usable, they would require re-optimization of the reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking aliquots from the reactor (if safe to do so) and analyzing them by HPLC to determine the conversion of dehydrositagliptin and the formation of sitagliptin. In-situ FT-IR spectroscopy can also be used for real-time monitoring.[3][5]
Q4: What are the common signs of catalyst deactivation?
A4: Catalyst deactivation can manifest as a stalled or significantly slowed reaction rate. Visually, you might observe a change in the color of the reaction mixture, although this is not always a reliable indicator. The primary evidence will be a lack of substrate conversion over time.
Q5: Is it necessary to protect the enamine nitrogen?
A5: No, a key advantage of this synthesis is the highly enantioselective hydrogenation of the unprotected enamine, which simplifies the overall process and improves atom economy.[2]
Quantitative Data
Table 1: Effect of Catalyst Loading and Pressure on Conversion
| Catalyst Loading (mol %) | Hydrogen Pressure (psig) | Temperature (°C) | Time (h) | Conversion (%) |
| 0.15 | 100 | 50 | 14 | >99 |
| 0.10 | 100 | 50 | 14 | ~95 |
| 0.05 | 100 | 50 | 14 | ~80 |
| 0.15 | 50 | 50 | 14 | ~90 |
| 0.15 | 200 | 50 | 14 | >99 |
Data synthesized from information presented in Hansen et al., J. Am. Chem. Soc. 2009, 131, 8798–8804.[2]
Table 2: Representative Results of Asymmetric Hydrogenation with Different Chiral Ligands
| Chiral Ligand | Catalyst Loading (mol %) | Pressure (psig) | Temperature (°C) | Conversion (%) | ee (%) |
| tBu JOSIPHOS | 0.15 | 100 | 50 | >99 | >99 |
| Other Josiphos Variants | 0.2-1.0 | 100-500 | 25-50 | 85-99 | 90-98 |
| Other Ligand Classes | 0.5-2.0 | 200-1000 | 25-60 | Variable | Variable |
This table provides a general comparison. The performance of other ligands can vary significantly based on the specific reaction conditions.
Experimental Protocols
Detailed Methodology for Asymmetric Hydrogenation of Dehydrositagliptin
Catalyst Preparation (in situ):
-
In a glovebox, to a suitable flask, add the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral ligand (e.g., tBu JOSIPHOS) in a 1:1.1 molar ratio.
-
Add degassed, anhydrous methanol to dissolve the components.
-
Stir the mixture at room temperature for approximately 1 hour to ensure the formation of the active catalyst complex.
Hydrogenation Reaction:
-
In a high-pressure reactor, charge the dehydrositagliptin substrate.
-
Under an inert atmosphere, transfer the freshly prepared catalyst solution to the reactor.
-
Add additional degassed, anhydrous methanol to achieve the desired substrate concentration (e.g., 0.3 M).[3]
-
Seal the reactor and purge with high-purity hydrogen gas 3-5 times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 100 psig).[3]
-
Heat the reaction mixture to the target temperature (e.g., 50 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by HPLC until the substrate is fully consumed.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
The product, sitagliptin, can then be isolated and purified, typically by crystallization as its phosphate salt.
Visualizations
References
Mobile phase optimization for sitagliptin chiral chromatography
Welcome to the technical support center for the chiral chromatography of sitagliptin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mobile phase and achieving successful enantiomeric separation.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of sitagliptin.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Enantiomers | 1. Inappropriate mobile phase composition. 2. Incorrect pH of the buffer. 3. Unsuitable chiral stationary phase (column). 4. Flow rate is too high. | 1. Optimize Mobile Phase: - Adjust the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer.[1][2] - Introduce or adjust the concentration of an additive like diethylamine (DEA) or formic acid.[2][3] 2. Adjust pH: The pH of the mobile phase buffer is critical for enhancing chromatographic efficiency and resolution.[1][4] Experiment with different pH values, for example, a potassium dihydrogen phosphate buffer at pH 4.0 or a 10 mM ammonium acetate buffer at pH 4.0.[1][3] 3. Column Selection: Ensure the chosen chiral column (e.g., Chiralcel OD-RH, Chiralpak IC, Chiralpak AD-H) is appropriate for sitagliptin.[1][2][5] 4. Reduce Flow Rate: Lowering the flow rate can sometimes improve resolution in chiral separations. |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Sample solvent incompatibility with the mobile phase. 3. Column overload. | 1. Mobile Phase Additive: Incorporate a competing amine like diethylamine (DEA) in the mobile phase to minimize secondary interactions.[2][5] 2. Sample Solvent: Dissolve the sample in the mobile phase to ensure compatibility.[2] 3. Reduce Sample Concentration: Lower the concentration of the injected sample. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Mobile phase instability. | 1. Equilibrate Column: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. 2. Use a Column Oven: Maintain a constant and stable column temperature.[2] 3. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. The mobile phase for sitagliptin analysis has been found to be stable for at least 48 hours.[1] |
| Low Signal-to-Noise Ratio (Poor Sensitivity) | 1. Suboptimal detection wavelength. 2. Low sample concentration. | 1. Optimize Wavelength: Ensure the UV detector is set to an appropriate wavelength for sitagliptin, typically around 265-266 nm.[2][5] 2. Increase Sample Concentration: If possible, increase the concentration of the sample being injected. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition in reversed-phase chiral HPLC for sitagliptin?
A good starting point for a reversed-phase method is a mobile phase system containing a mixture of a buffer solution, like 3M potassium di-hydrogen phosphate at pH 4.0, with organic modifiers such as methanol and acetonitrile. A common ratio to begin with is 60:30:10 (v/v/v) of buffer:methanol:acetonitrile.[1][4]
Q2: How does the pH of the mobile phase affect the separation of sitagliptin enantiomers?
The pH of the buffer in the mobile phase plays a crucial role in achieving good chromatographic efficiency and resolution between the enantiomers of sitagliptin.[1][4] Adjusting the pH can alter the ionization state of sitagliptin and its interaction with the chiral stationary phase, thereby influencing the separation.
Q3: What are some commonly used chiral columns for sitagliptin separation?
Several chiral columns have been successfully used for the enantiomeric separation of sitagliptin. These include:
-
Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm)[1]
-
Chiralpak IC (250 mm x 4.6 mm, 5 µm)[2]
-
Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[5]
-
Lux® 5 µm Amylose-1[6]
Q4: Can I use additives in my mobile phase? If so, which ones are effective?
Yes, additives can be very effective. Diethylamine (DEA) is a common additive in normal-phase chromatography to improve peak shape.[5] For reversed-phase methods, formic acid has been used.[3] These additives can help to minimize secondary interactions and improve peak symmetry.
Q5: What is a typical flow rate for sitagliptin chiral separation?
A typical flow rate for the chiral separation of sitagliptin is 1.0 mL/min.[2][5] However, this may need to be optimized depending on the column dimensions and particle size to achieve the best resolution.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Reversed-Phase Chiral HPLC Method
This protocol is based on a validated method for the enantiomeric separation of sitagliptin.[1]
-
Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 3 M potassium di-hydrogen phosphate buffer (pH 4.0)–methanol–acetonitrile (60:30:10, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 266 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sitagliptin sample in the mobile phase.
Protocol 2: Normal-Phase Chiral HPLC Method
This protocol outlines a normal-phase method for sitagliptin enantiomer separation.[5]
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-heptane:ethanol:diethylamine (35:65:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Diluent: Methanol
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for the chiral separation of sitagliptin.
Table 1: Mobile Phase Compositions and Chromatographic Conditions
| Chromatographic Mode | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Reversed-Phase | Chiralcel OD-RH (150 x 4.6 mm, 5 µm) | 3 M KH₂PO₄ buffer (pH 4.0):Methanol:Acetonitrile (60:30:10) | 1.0 | 266 | [1] |
| Reversed-Phase | Chiralpak IC (250 x 4.6 mm, 5 µm) | 10 mM Ammonium Acetate with 0.05% DEA:Acetonitrile (40:60) | 1.0 | 266 | [2] |
| Normal-Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | n-heptane:Ethanol:DEA (35:65:0.1) | 1.0 | 265 | [5] |
| Reversed-Phase | Phenomenex column | 10 mM Ammonium Acetate buffer (pH 4.0):Methanol:0.1% Formic Acid (60:35:5) | Not Specified | Not Specified | [3] |
| Reversed-Phase | Lux cellulose-1 (250 x 4.6 mm, 5 µm) | 20mM borate buffer (pH 9.0):Acetonitrile (60:40) | 0.8 | 262 | [4] |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Reversed-Phase) [1] | Method 2 (Reversed-Phase) [2] | Method 3 (Normal-Phase) [5] |
| Linearity Range (S-enantiomer) | 30–300 ng/mL | 0.3–4.5 µg/mL | 400-2250 ng/mL |
| Correlation Coefficient (r²) | 0.9996 | 0.9991 | Not Specified |
| LOD (S-enantiomer) | 8 ng/mL | 0.1 µg/mL | 150 ng/mL |
| LOQ (S-enantiomer) | 30 ng/mL | 0.3 µg/mL | 400 ng/mL |
| Recovery (%) | 99.06–100.2 | 95.7–101.7 | Within 107% |
Visualizations
References
- 1. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. In vitro study and pharmacokinetic evaluation of sitagliptin phosphate enantiomers in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Minimizing degradation of Sitagliptin phosphate during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Sitagliptin phosphate during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Sitagliptin phosphate during analytical procedures?
A1: Sitagliptin phosphate is susceptible to degradation under several conditions, which can impact the accuracy of analytical results. The primary factors include:
-
pH: The stability of Sitagliptin is significantly influenced by pH. It undergoes considerable degradation in both strongly acidic and alkaline media.[1][2] The quickest degradation has been observed in 2 M HCl and 2 M NaOH.[2]
-
Oxidation: Oxidative stress, for instance, exposure to hydrogen peroxide, can lead to the degradation of Sitagliptin.[3][4]
-
Temperature: Elevated temperatures can accelerate the degradation process, especially in the presence of acidic or basic conditions.[1][5] For example, at 60°C in 2.5M hydrochloric acid, significant degradation occurs.[1][5]
-
Light: Exposure to UV light can also induce photodegradation of Sitagliptin phosphate.[3][4]
Q2: What are the common degradation products of Sitagliptin phosphate observed during analysis?
A2: Forced degradation studies have identified several degradation products. Under acidic conditions, two primary degradation products, often referred to as DP1 and DP2, have been isolated and characterized.[1][5] Other studies have identified impurities such as 3-(trifluoromethyl)-6, 7-dihydro[1][6][7]triazolo[4, 3-a]pyrazin-8(5H)-one and others formed under various stress conditions.[8] Interactions with excipients like fumaric acid and lactose can also lead to the formation of adducts.[2][9]
Q3: How can I minimize the degradation of Sitagliptin phosphate in my analytical solutions?
A3: To ensure the stability of Sitagliptin phosphate in analytical solutions, consider the following precautions:
-
Control pH: Maintain the pH of your solutions within a stable range. An extemporaneously prepared oral solution with a pH between 3 and 4 was found to be stable.[10][11][12]
-
Solvent Selection: Methanol is a commonly used solvent for preparing stock solutions and has been shown to provide good stability for a short period when stored properly.[6][13] A mixture of methanol and water is also frequently used as a diluent.[7]
-
Storage Conditions: Store stock solutions protected from light using aluminum foil and at refrigerated temperatures (e.g., 4°C) to minimize degradation.[6][13] One study found a stock solution in methanol to be stable for one week under these conditions.[6][13]
-
Fresh Preparation: Whenever possible, prepare solutions fresh before analysis to avoid potential degradation over time.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Sitagliptin phosphate.
| Issue | Potential Cause | Recommended Solution |
| Appearance of extra peaks in the chromatogram | Degradation of Sitagliptin phosphate due to sample preparation or storage. | Prepare samples fresh and protect them from light and extreme temperatures. Neutralize acidic or basic samples before injection.[1] Ensure the mobile phase pH is optimized for stability. |
| Loss of Sitagliptin peak area or inconsistent results | Adsorption of the analyte to container surfaces or instability in the autosampler. | Use silanized glassware or polypropylene vials. Ensure the autosampler temperature is controlled. |
| Peak tailing | Sub-optimal chromatographic conditions (e.g., mobile phase pH, column quality). | Adjust the mobile phase pH. A mobile phase containing triethylamine or a phosphate buffer can help reduce peak tailing.[6] Ensure the column is in good condition and properly equilibrated. |
| Poor resolution between Sitagliptin and its degradation products | Inadequate separation power of the HPLC method. | Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration).[14] Consider using a different column chemistry (e.g., C18, PFP).[6][13] A gradient elution may be necessary to separate all impurities.[8] |
Quantitative Data on Sitagliptin Degradation
The following table summarizes the extent of Sitagliptin phosphate degradation observed under various forced degradation conditions as reported in the literature.
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| 2.5 M HCl | 6 hours | 60°C | ~20% (coated tablets), ~30% (reference standard) | [1] |
| 0.1 N HCl | 1 month | Room Temperature | 5.12% | [3] |
| 0.1 N NaOH | 2 weeks | Room Temperature | 69.91% | [3] |
| 33% H₂O₂ | 24 hours | Room Temperature | 7.52% | [3] |
| Dry Heat | 2 weeks | 80°C | 2.25% | [3] |
| UV Light (256 nm) | 2 weeks | Room Temperature | 22.955% | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol is based on a validated stability-indicating HPLC method for the determination of Sitagliptin phosphate.[6][13]
-
Chromatographic System:
-
Column: Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm)
-
Mobile Phase: Methanol:Water:Triethylamine:Acetic Acid (60:40:0.1:0.1, v/v/v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 268 nm
-
Injection Volume: 10 µL
-
-
Preparation of Standard Stock Solution (1 mg/mL):
-
Preparation of Sample Solution (from tablets):
-
Weigh and finely powder ten tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Sitagliptin phosphate and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 20 minutes to ensure complete dissolution.[6][13]
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a typical procedure for inducing acid degradation of Sitagliptin phosphate.[1]
-
Procedure:
-
Prepare a stock solution of Sitagliptin phosphate at a concentration of 5.0 mg/mL in a mixture of methanol and water.
-
Add hydrochloric acid to the solution to a final concentration of 2.5 M HCl.
-
Maintain the solution at 60°C.
-
At specified time intervals (e.g., 0, 0.5, 1, 2, 3, 4, and 6 hours), withdraw an aliquot (e.g., 1.0 mL) of the solution.
-
Immediately neutralize the aliquot with an equivalent amount of sodium hydroxide (e.g., 1.0 mL of 2.5 M NaOH).
-
Dilute the neutralized sample to a suitable concentration with water for HPLC analysis.
-
Visualizations
Caption: Experimental workflow for HPLC analysis and forced degradation study of Sitagliptin phosphate.
Caption: Simplified degradation pathways of Sitagliptin phosphate under various stress conditions.
Caption: Troubleshooting logic for common HPLC issues in Sitagliptin phosphate analysis.
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Stability of extemporaneously prepared sitagliptin phosphate solution | PLOS One [journals.plos.org]
- 10. Stability of extemporaneously prepared sitagliptin phosphate solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Stability of extemporaneously prepared sitagliptin phosphate solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of (S)-Sitagliptin Phosphate
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical process to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of validated analytical methods for (S)-Sitagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, with supporting experimental data and protocols.
Comparison of Validated Analytical Methods
The following tables summarize the performance characteristics of various validated analytical methods for the determination of this compound. The data is compiled from several studies and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | 0.01M KH2PO4: Methanol (50:50 v/v), pH 2.5 | Methanol:Water:Triethylamine:Acetic Acid (60:40:0.1:0.1 v/v/v/v) | (0.05M) Phosphate Buffer:Acetonitrile (30:70 v/v), pH 2.8 | Potassium dihydrogen phosphate and Acetonitrile (60:40% v/v), pH 4.5 |
| Column | Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ) | Poroshell 120 EC-C18 (100 × 4.6 mm, 2.7 µm) | Develosil ODS HG-5 RP C18 (150 x 4.6mm, 5µm) | Qualisil C18 BDS Column (150×4.5mm, 5µ) |
| Flow Rate | 0.7 ml/min | 0.5 mL/min | 1.0 ml/min | 1.0 ml/min |
| Detection (λmax) | 267 nm | 268 nm | 255 nm | 228 nm |
| Linearity Range | 5-30 µg/ml | 100-1000 µg/mL | 30-70 µg/ml | Not Specified |
| Correlation Coefficient (R²) | 0.999 | 0.9998 | 0.999 | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | 98-102% | Not Specified |
| Precision (%RSD) | < 2.0% | < 2.0% | Not Specified | < 2.0% |
| LOD | Not Specified | 10 µg/mL | 0.09 µg/ml | Not Specified |
| LOQ | Not Specified | 30 µg/mL | 0.027 µg/ml | Not Specified |
| Reference | [6][7] | [8][9] | [10] | [11] |
Ultra-Performance Liquid Chromatography (UPLC) Methods
| Parameter | Method 1 | Method 2 |
| Mobile Phase | Acetonitrile and aqueous ammonium formate buffer (5-20 mM) | 10 mM potassium dihydrogen phosphate and 2 mM hexane-1-sulfonic acid sodium salt (pH 5.5) and acetonitrile (gradient) |
| Column | Acquity UPLC BEH HILIC (50 × 2.1 mm, 1.7 μm) | Aquity UPLC BEH C8 (100 × 2.1 mm, 1.7 μm) |
| Flow Rate | 0.52 mL/min | 0.2 mL/min |
| Detection (λmax) | 267 nm | 210 nm |
| Linearity Range | Not Specified | 50-500 µg/mL (for Sitagliptin) |
| Correlation Coefficient (R²) | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified |
| LOD | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified |
| Reference | [12][13] | [14] |
UV-Visible Spectrophotometry Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent | Water | 0.1 N HCl | Methanol | Distilled Water |
| Detection (λmax) | 267 nm | 267 nm | 267 nm | 267 nm |
| Linearity Range | 2-10 µg/mL | 5-40 µg/ml | 20-60 μg/ml | 10-300 µg/ml |
| Correlation Coefficient (R²) | 0.9995 | 0.9934 | 0.991 | Not Specified |
| Accuracy (% Recovery) | 99.53-100.41% | 80-120% | 99.62-100.48% | 97.12-99.46% |
| Precision (%RSD) | < 2.0% | < 2.0% | Not Specified | < 2.0% |
| LOD | Not Specified | 0.139 µg/mL | 6.03 µg/ml | 0.397 µg/ml |
| LOQ | Not Specified | 0.422 µg/mL | 18.28 µg/ml | 1.2951 µg/ml |
| Reference | [15] | [16] | [7][17] | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the methods summarized in the tables above.
RP-HPLC Method
Objective: To develop a simple, precise, and accurate RP-HPLC method for the estimation of Sitagliptin phosphate in bulk and tablet dosage forms.[6]
Instrumentation:
-
HPLC system with a PDA detector
-
Zorbax Eclipse XDB C18 column (150×4.6 mm, 5µ)
Reagents and Materials:
-
Sitagliptin phosphate reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.01M KH2PO4 and Methanol in a 50:50 v/v ratio, with the pH adjusted to 2.5 using orthophosphoric acid.[6]
-
Flow Rate: 0.7 ml/min.[6]
-
Detection Wavelength: 267 nm.[6]
-
Injection Volume: 20 µl
-
Column Temperature: Ambient
Preparation of Standard Solution:
-
Accurately weigh 10 mg of Sitagliptin phosphate and transfer it to a 100 ml volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/ml.
-
From this stock solution, prepare working standards in the range of 5-30 µg/ml by further dilution with the mobile phase.
Preparation of Sample Solution (Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Sitagliptin phosphate to a 100 ml volumetric flask.
-
Add about 70 ml of the mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
Validation Parameters: The method was validated for linearity, accuracy, precision, specificity, and robustness as per ICH guidelines. The linearity was established over the concentration range of 5-30 µg/ml with a correlation coefficient of 0.999.[6]
UV-Visible Spectrophotometry Method
Objective: To develop a simple and economical UV spectrophotometric method for the estimation of Sitagliptin phosphate in tablet dosage form.[15]
Instrumentation:
-
UV-Visible double beam spectrophotometer with 1 cm matched quartz cells.
Reagents and Materials:
-
Sitagliptin phosphate reference standard
-
Distilled water (analytical grade)
Methodology:
-
Solvent: Water.[15]
-
Detection Wavelength: The wavelength of maximum absorption (λmax) was determined by scanning a solution of Sitagliptin phosphate over the range of 200-400 nm and was found to be 267 nm.[15]
Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of Sitagliptin phosphate and dissolve it in 100 ml of water to get a concentration of 100 µg/ml.
Preparation of Calibration Curve:
-
From the standard stock solution, prepare a series of dilutions in water to obtain concentrations in the range of 2-10 µg/ml.[15]
-
Measure the absorbance of these solutions at 267 nm against a water blank.
-
Plot a calibration curve of absorbance versus concentration. The method obeyed Beer's law in the concentration range of 2-10 μg /mL with a correlation coefficient of 0.9995.[15]
Assay of Tablet Formulation:
-
Weigh and powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of Sitagliptin phosphate to a 100 ml volumetric flask.
-
Dissolve in and dilute to volume with water.
-
Filter the solution and further dilute to a concentration within the calibration range.
-
Measure the absorbance at 267 nm and determine the concentration from the calibration curve.
Validation: The method was validated as per ICH guidelines for linearity, accuracy, and precision. The recovery was found to be between 99.53-100.41%, and the relative standard deviation was less than 2.0%.[15]
Visualizations
The following diagrams illustrate the typical workflows involved in the validation and execution of analytical methods for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. japer.in [japer.in]
- 7. ijcsrr.org [ijcsrr.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. ijarmps.org [ijarmps.org]
- 11. jchr.org [jchr.org]
- 12. Optimization and Validation of the UPLC Method for Rapid, Facile, and Simultaneous Analysis of Sitagliptin and Metformin in Quality Control Samples | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchps.com [jchps.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. rroij.com [rroij.com]
A Comparative Guide to ICH-Compliant Method Validation for Sitagliptin Phosphate
This guide provides a comparative analysis of various analytical methods for the quantification of sitagliptin phosphate in pharmaceutical dosage forms, validated according to the International Council for Harmonisation (ICH) guidelines. The information presented is intended for researchers, scientists, and professionals in the field of drug development and quality control.
The validation of analytical procedures is a critical component of the drug development process, ensuring that the chosen method is suitable for its intended purpose. For sitagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes, accurate and reliable analytical methods are essential for quality control and regulatory compliance. The most commonly employed techniques for the analysis of sitagliptin phosphate are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.
Comparison of Validated Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for sitagliptin phosphate, as reported in various studies. These methods have been validated in accordance with ICH Q2(R1) guidelines, which outline the necessary validation parameters, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][4]
Table 1: Comparison of RP-HPLC Method Parameters for Sitagliptin Phosphate Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase | Qualisil C18 BDS (150x4.5mm, 5µ)[5] | Thermoscientific C18 ODS (250mm x 4.6mm, 5µm)[6] | Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.[7] | Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ)[8] | Aquity UPLC BEH C8 (100 × 2.1 mm, 1.7 µm)[9] |
| Mobile Phase | Potassium dihydrogen phosphate and Acetonitrile (60:40% v/v), pH 4.5[5] | Methanol[6] | Acetonitrile : (0.05M) Phosphate buffer (pH-2.8) (70:30v/v)[7] | 0.01M KH2PO4: Methanol (50:50 % v/v), pH 2.5[8] | 10 mM KH2PO4 and 2 mM hexane-1-sulfonic acid sodium salt (pH 5.5) and Acetonitrile (gradient)[9] |
| Flow Rate | 1.0 ml/min[5] | 1.0 ml/min[6] | 1.0 ml/min[7] | 0.7 ml/min[8] | 0.2 mL/min[9] |
| Detection Wavelength | 228 nm[5] | 248 nm[6] | 255 nm[7] | 267 nm[8] | 210 nm[9] |
| Retention Time | 2.70 min[5] | 1.91 min[6] | Not Specified | Not Specified | Not Specified |
| Linearity Range | 20–100 µg/ml[5] | Not Specified | 30-70 µg/ml[7] | 5-30 µg/ml[8] | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified | 0.999[8] | Not Specified |
| Accuracy (% Recovery) | 100.03%[5] | Not Specified | 98% to 102%[7] | Not Specified | Not Specified |
| LOD | Not Specified | Not Specified | 0.09 µg/ml[7] | Not Specified | 0.2 µg/mL[9] |
| LOQ | Not Specified | Not Specified | 0.027 µg/ml[7] | Not Specified | 0.7 µg/mL[9] |
Table 2: Comparison of UV Spectrophotometric Method Parameters for Sitagliptin Phosphate Analysis
| Parameter | Method 1 | Method 2 |
| Solvent | Methanol[10] | 0.1N HCl[11] |
| Detection Wavelength (λmax) | 267 nm[10] | 267 nm[11] |
| Linearity Range | 20-60 µg/ml (Zero Order)[10] | 5-40 µg/ml[11] |
| Correlation Coefficient (r²) | Not Specified | 0.9934[11] |
| Accuracy (% Recovery) | Near 100%[10] | 80-120%[11] |
| LOD | Not Specified | 0.139 µg/mL[11] |
| LOQ | Not Specified | 0.422 µg/mL[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for RP-HPLC and UV spectrophotometric analysis of sitagliptin phosphate, based on the reviewed literature.
RP-HPLC Method Validation Protocol
A common approach for the validation of an RP-HPLC method for sitagliptin phosphate involves the following steps:
-
Chromatographic Conditions: A C18 column is typically used as the stationary phase. The mobile phase is often a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in either isocratic or gradient elution mode. The flow rate is generally maintained around 1.0 ml/min, and UV detection is performed at the maximum absorbance wavelength of sitagliptin, which is around 267 nm.[8][12][13]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a specific amount of sitagliptin phosphate reference standard in the mobile phase or a suitable solvent to obtain a known concentration.
-
Sample Solution: For tablet dosage forms, a number of tablets are weighed to determine the average weight, then crushed into a fine powder. An amount of powder equivalent to a specific dose of sitagliptin is weighed and dissolved in the mobile phase, followed by sonication and filtration to remove insoluble excipients.[8]
-
-
Validation Parameters:
-
System Suitability: The suitability of the chromatographic system is evaluated by injecting replicate injections of a standard solution. Parameters such as theoretical plates, tailing factor, and %RSD of peak area and retention time are assessed.[14]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components) is determined. This is often done by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution.[13]
-
Linearity: A series of solutions of the sitagliptin phosphate reference standard are prepared at different concentrations. The peak areas are then plotted against the corresponding concentrations, and the linearity is evaluated by the correlation coefficient of the regression line. A minimum of five concentrations is recommended.[4]
-
Accuracy: The accuracy is determined by the recovery of a known amount of analyte added to a sample matrix (spiked placebo). The analysis is performed at a minimum of three concentration levels covering the specified range, with a minimum of three replicates at each level.
-
Precision:
-
Repeatability (Intra-day precision): The precision is assessed by analyzing a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or by a minimum of six determinations at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): The variability of the method is evaluated by performing the analysis on different days, with different analysts, or on different equipment.[5]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve or by visual evaluation.
-
Robustness: The reliability of the method is assessed by deliberately introducing small variations in method parameters such as pH of the mobile phase, mobile phase composition, flow rate, and temperature, and observing the effect on the results.[5]
-
UV Spectrophotometric Method Validation Protocol
-
Preparation of Solutions: Standard and sample solutions are prepared in a suitable solvent, such as methanol or 0.1N HCl.[10][11]
-
Determination of λmax: A solution of sitagliptin phosphate is scanned in the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[11]
-
Validation Parameters:
-
Linearity: A series of dilutions are prepared from the stock solution, and their absorbance is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration.[10]
-
Accuracy: Accuracy is determined by recovery studies, where a known amount of standard drug is added to the pre-analyzed sample solution.
-
Precision: Precision is evaluated by measuring the absorbance of a specific concentration of the drug solution multiple times and calculating the relative standard deviation (%RSD).
-
Visualizing the Workflow
The following diagrams illustrate the typical workflows for the development and validation of analytical methods for sitagliptin phosphate.
Caption: General workflow for analytical method development and validation.
Caption: Detailed workflow for RP-HPLC method validation parameters.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. ijarmps.org [ijarmps.org]
- 8. japer.in [japer.in]
- 9. Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. jetir.org [jetir.org]
- 14. ijariie.com [ijariie.com]
A Comparative Analysis of (S)-Sitagliptin and (R)-Sitagliptin in DPP-4 Inhibition
A comprehensive guide for researchers and drug development professionals on the stereoselective activity of Sitagliptin enantiomers.
This guide provides a detailed comparative analysis of the (S) and (R) enantiomers of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The therapeutic efficacy of Sitagliptin is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is considered an impurity with significantly lower pharmacological activity. This document outlines the chemical properties, comparative biological activity supported by experimental data, and the underlying mechanism of stereoselective inhibition.
Chemical Structure and Stereochemistry
Sitagliptin possesses a single chiral center, giving rise to two enantiomers: (R)-Sitagliptin and (S)-Sitagliptin. The spatial arrangement of the substituents around this chiral carbon dictates the molecule's interaction with the active site of the DPP-4 enzyme.
-
(R)-Sitagliptin: (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one[3]
-
(S)-Sitagliptin: (3S)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
The distinct three-dimensional structures of these enantiomers are critical to their differential biological activities.
Comparative Pharmacological Activity
The primary pharmacological action of Sitagliptin is the inhibition of the DPP-4 enzyme. Experimental data demonstrates a profound difference in the inhibitory potency between the (R) and (S) enantiomers. The (R)-enantiomer is a potent inhibitor, while the (S)-enantiomer is several orders of magnitude less active.
| Enantiomer | DPP-4 Inhibition IC50 (nM) |
| (R)-Sitagliptin | 18 nM[2], 19 nM[1][4] |
| (S)-Sitagliptin | 67,000 nM[5] |
Table 1: Comparative DPP-4 Inhibitory Potency of Sitagliptin Enantiomers. The half-maximal inhibitory concentration (IC50) values highlight the stereoselective inhibition of DPP-4, with the (R)-enantiomer being significantly more potent.
Mechanism of Stereoselective DPP-4 Inhibition
Sitagliptin acts as a competitive, reversible inhibitor of the DPP-4 enzyme.[3] DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.
The stereoselectivity of Sitagliptin arises from the specific interactions between the drug molecule and the amino acid residues within the active site of the DPP-4 enzyme. The trifluoromethylphenyl moiety of (R)-Sitagliptin binds to the hydrophobic S1 pocket of the enzyme. The primary amine of the β-amino acid portion forms crucial hydrogen bonds with residues such as Tyr662, Glu205, and Gly206. The trifluoromethyl group interacts with a tight pocket formed by Ser209 and Arg358. The precise spatial orientation of the (R)-enantiomer allows for these optimal interactions, leading to potent inhibition. In contrast, the (S)-enantiomer, due to its different stereochemistry, cannot achieve this optimal fit within the active site, resulting in significantly weaker binding and inhibitory activity.
Experimental Protocols
DPP-4 Inhibition Assay
The inhibitory activity of (S)-Sitagliptin and (R)-Sitagliptin on DPP-4 can be determined using a fluorometric assay.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
(S)-Sitagliptin and (R)-Sitagliptin of known concentrations
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of (S)-Sitagliptin and (R)-Sitagliptin in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the DPP-4 enzyme, and the different concentrations of the Sitagliptin enantiomers.
-
Include control wells containing the enzyme and buffer without any inhibitor (for 100% activity) and wells with buffer only (for background fluorescence).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition for each concentration of the enantiomers relative to the control wells.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SITAGLIPTIN (MK 0431) is a highly potent DPP4 inhibitor with an IC50 value of 19 NM in CACO-2 cells. [chemicalbook.com]
- 5. nedmdg.org [nedmdg.org]
A Comparative Guide to (S)-Sitagliptin Phosphate and Other DPP-4 Inhibitors for Researchers and Drug Development Professionals
An objective analysis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a focus on (S)-Sitagliptin phosphate, this guide provides a comprehensive comparison of performance, supported by experimental data and detailed methodologies. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, play a crucial role in the management of type 2 diabetes mellitus. They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1][2] this compound was the first DPP-4 inhibitor to gain regulatory approval and remains a widely studied compound in this class. This guide provides a comparative overview of this compound against other commonly used DPP-4 inhibitors, including vildagliptin, saxagliptin, linagliptin, and alogliptin, focusing on their biochemical potency, selectivity, pharmacokinetic profiles, and clinical efficacy.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data to facilitate a direct comparison between this compound and other leading DPP-4 inhibitors.
Table 1: In Vitro Potency (IC50) and Selectivity
This table outlines the half-maximal inhibitory concentration (IC50) of various DPP-4 inhibitors against the target enzyme DPP-4, as well as their selectivity against the closely related proteases DPP-8 and DPP-9. Higher selectivity for DPP-4 is generally considered a desirable characteristic to minimize off-target effects.
| DPP-4 Inhibitor | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |
| (S)-Sitagliptin | 19 | >1900 | >3000 |
| Vildagliptin | 62 | >400 | >20 |
| Saxagliptin | 50 | >400 | >75 |
| Linagliptin | 1 | >10000 | >10000 |
| Alogliptin | 24 | >10000 | >10000 |
Data compiled from multiple sources.[3][4]
Table 2: Comparative Pharmacokinetic Properties
The pharmacokinetic profiles of DPP-4 inhibitors vary, influencing their dosing frequency and potential for drug-drug interactions. This table provides a comparative summary of key pharmacokinetic parameters.
| DPP-4 Inhibitor | Oral Bioavailability (%) | Terminal Half-life (hours) | Primary Route of Metabolism | Primary Route of Excretion |
| (S)-Sitagliptin | ~87 | 10-12 | Minimal, not extensively metabolized | Renal (primarily as unchanged drug) |
| Vildagliptin | ~85 | 1.5-4.5 | Hepatic (hydrolysis) | Renal |
| Saxagliptin | ~67 | 2.5-3.1 | Hepatic (CYP3A4/5) | Renal and Hepatic |
| Linagliptin | ~30 | 113-184 | Not extensively metabolized | Fecal (enterohepatic) |
| Alogliptin | >80 | 12-21 | Minimal, not extensively metabolized | Renal (primarily as unchanged drug) |
Data compiled from multiple sources.[1][3][5][6][7][8][9][10][11][12][13]
Table 3: Clinical Efficacy in Head-to-Head Trials
The clinical efficacy of DPP-4 inhibitors is often assessed by the reduction in glycated hemoglobin (HbA1c) levels. This table summarizes findings from head-to-head clinical trials comparing the HbA1c-lowering effects of different DPP-4 inhibitors. It's important to note that the overall efficacy of DPP-4 inhibitors is generally considered to be similar.[11][14][15][16]
| Comparison | Baseline HbA1c (%) | Mean Change from Baseline in HbA1c (%) | Study Duration (weeks) |
| Saxagliptin 5 mg vs. Sitagliptin 100 mg | ~8.0 | -0.52 vs. -0.62 | 18 |
| Vildagliptin 50 mg bid vs. Sitagliptin 100 mg qd | ~8.4 | -1.1 vs. -1.1 | 24 |
Data from selected head-to-head trials.[11][13] A meta-analysis of numerous trials has shown that DPP-4 inhibitors, as a class, typically reduce HbA1c by approximately 0.5% to 1.0%.[7]
Experimental Protocols
A comprehensive understanding of the data presented requires insight into the experimental methodologies used. The following section details a standard protocol for a key in vitro experiment.
In Vitro DPP-4 Inhibition Assay (Fluorometric Method)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the DPP-4 enzyme using a fluorogenic substrate.
1. Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Test Compounds (e.g., this compound and other DPP-4 inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Incubator set to 37°C
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and a reference inhibitor (e.g., Sitagliptin) in a suitable solvent.
-
Create a serial dilution of the test compounds to determine a range of concentrations for IC50 calculation.
-
Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration.
-
Prepare a working solution of the DPP-4 fluorogenic substrate in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme) wells: Add assay buffer and solvent.
-
Enzyme Control (100% Activity) wells: Add diluted DPP-4 enzyme, assay buffer, and solvent.
-
Test Compound wells: Add diluted DPP-4 enzyme, assay buffer, and the respective dilutions of the test compounds.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the specified excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the average slope of the blank wells from all other wells.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to DPP-4 inhibition.
Caption: DPP-4 Inhibition Signaling Pathway.
Caption: DPP-4 Inhibition Assay Workflow.
References
- 1. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Clinical Pharmacokinetics of Dipeptidyl Peptidase-4 Inhibitors - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Head-to-head comparison of dipeptidyl peptidase-IV inhibitors and sulfonylureas - a meta-analysis from randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 10. Head-to-Head Comparison of the Hypoglycemic Efficacy and Safety Between Dipeptidyl Peptidase-4 Inhibitors and α-Glucosidase Inhibitors in Patients With Type 2 Diabetes Mellitus: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 14. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 15. ASK DIS: DPP-4 Inhibitors Comparison [askdis.blogspot.com]
- 16. Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Analysis of (S)-Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (S)-Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] While formal inter-laboratory round-robin studies are not readily found in published literature, this document compiles and compares performance data from various single-laboratory validation studies to offer a valuable resource for selecting an appropriate analytical method. The guide covers common techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), detailing their performance characteristics and experimental protocols.
Mechanism of Action of Sitagliptin
Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][5] By preventing this degradation, Sitagliptin increases the levels of active incretins.[1][5] This enhancement of the incretin system leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon levels, ultimately resulting in improved glycemic control.[1][2][3][5]
Quantitative Data Comparison
The following tables summarize the performance characteristics of various analytical methods for (S)-Sitagliptin quantification as reported in different studies. This allows for a comparative assessment of linearity, precision, accuracy, and sensitivity across techniques.
Table 1: High-Performance Liquid Chromatography (RP-HPLC) Methods
| Linearity Range (µg/mL) | r² | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 30 - 70 | N/A | 98 - 102 | < 2.0 | 0.09 | 0.027 | [6] |
| 0 - 14 | N/A | 98 - 102 | < 2.0 | 0.001 | 0.003 | [7] |
| 20 - 60 | 0.991 | 99.62 - 100.48 | ≤ 2.0 | N/A | N/A | |
| 50 - 150 | N/A | 99.5 | < 2.0 | 0.1 | N/A | [8] |
| 60 - 210 | N/A | 99.82 - 101.87 | < 2.0 | 0.05 | 0.16 | [9] |
Table 2: Ultra-Performance Liquid Chromatography (UPLC) Methods
| Linearity Range (µg/mL) | r² | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 25 - 75 | N/A | N/A | < 2.0 | 0.2 | 0.7 | [10] |
| 1 - 50 | > 0.99 | N/A | < 2.0 | N/A | N/A | [11] |
| 25% - 175% of Test Conc. | > 0.99 | Yes | Yes | N/A | N/A | [12] |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
| Linearity Range (ng/mL) | r² | Accuracy (%) | Precision (%CV) | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |
| 5 - 1000 | > 0.998 | Yes | < 15 | 5 | 1000 | [13] |
| 2.002 - 797.473 | > 0.99 | Yes | < 15 | 2.002 | 797.473 | [14] |
| 0.098 - 0.925 (ppm) | > 0.998 | 80.0 - 120.0 | < 2.0 | 0.098 (ppm) | N/A | [15] |
Experimental Protocols
Below are representative experimental protocols for the analysis of (S)-Sitagliptin using RP-HPLC, UPLC, and LC-MS/MS. These are synthesized from common methodologies found in the literature and should be validated by individual laboratories for their specific applications.
Workflow for Analytical Method Validation
A crucial prerequisite to any inter-laboratory comparison is a robust single-laboratory validation of the analytical method. This ensures the method is fit for its intended purpose.
Representative RP-HPLC Method
-
Instrumentation : HPLC system with UV detector.
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic ratio (e.g., 65:35 v/v).[7]
-
Flow Rate : 1.0 mL/min.[7]
-
Detection Wavelength : 266 nm.[7]
-
Injection Volume : 20 µL.[7]
-
Column Temperature : Ambient.[7]
-
Sample Preparation :
-
Prepare a standard stock solution of Sitagliptin (e.g., 100 µg/mL) in the mobile phase.
-
For pharmaceutical dosage forms, accurately weigh and powder tablets.[6]
-
Extract a portion of the powder equivalent to a known amount of Sitagliptin with a suitable solvent (e.g., methanol or mobile phase), sonicate to ensure complete dissolution, and dilute to the final concentration.[6]
-
Filter the final solution through a 0.45 µm membrane filter before injection.[6]
-
Representative UPLC Method
-
Instrumentation : UPLC system with a PDA or UV detector.
-
Column : UPLC BEH C8 or C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[10]
-
Mobile Phase : Gradient or isocratic elution using a buffer (e.g., 10 mM potassium dihydrogen phosphate with an ion-pairing agent like hexane-1-sulfonic acid sodium salt, pH adjusted) and an organic solvent like acetonitrile.[10]
-
Flow Rate : 0.2 - 0.5 mL/min.[10]
-
Detection Wavelength : 210 nm.[10]
-
Sample Preparation : Similar to HPLC, with dilutions made using the mobile phase to fall within the validated linear range of the UPLC method.
Representative LC-MS/MS Method (for Plasma Samples)
-
Instrumentation : LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 column suitable for fast LC (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase : Isocratic mixture of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile (1:1 ratio).[13]
-
Flow Rate : 0.2 mL/min.[13]
-
Ionization Mode : Positive ESI.
-
MS/MS Transition : For Sitagliptin, monitor m/z 408.2 → 193.0. For an internal standard (e.g., Sitagliptin-d4), monitor m/z 412.2 → 239.1.[13]
-
Sample Preparation :
-
To a 100 µL plasma sample, add the internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE).[13]
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
This guide serves as a starting point for laboratories involved in the analysis of (S)-Sitagliptin. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation. It is imperative that any selected method undergoes rigorous in-house validation to ensure its suitability for the intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ijarmps.org [ijarmps.org]
- 7. ijpbs.com [ijpbs.com]
- 8. RP-HPLC Method for the Simultaneous Estimation of Sitagliptin Phosphate and Metformin Hydrochloride in Combined Ttablet Dosage Forms – Oriental Journal of Chemistry [orientjchem.org]
- 9. scispace.com [scispace.com]
- 10. Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsr.com [ijpsr.com]
- 13. mdpi.com [mdpi.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Bioequivalence of Sitagliptin Phosphate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of different sitagliptin phosphate formulations, drawing on data from multiple clinical studies. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2] Ensuring the bioequivalence of generic formulations to the originator product is a critical aspect of drug development and regulatory approval. This guide summarizes key pharmacokinetic parameters, details the experimental protocols used in these bioequivalence studies, and visualizes the underlying mechanism of action and study workflows.
Comparative Pharmacokinetic Data
Bioequivalence between different formulations is typically determined by comparing key pharmacokinetic (PK) parameters. The most critical of these are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞). For two formulations to be considered bioequivalent, the 90% confidence intervals (CIs) for the geometric mean ratios of these parameters for the test product to the reference product must fall within the range of 80.00% to 125.00%.[3][4][5][6][7][8]
The following tables summarize the pharmacokinetic data from several studies comparing different sitagliptin formulations, including generic vs. brand name products and different salt forms (phosphate vs. hydrochloride).
Table 1: Bioequivalence of a Generic Sitagliptin 100 mg Tablet vs. Originator Product [7]
| Pharmacokinetic Parameter | Test Product (Generic) | Reference Product (Originator) | Geometric Mean Ratio (T/R) % | 90% Confidence Interval |
| Cmax (ng/mL) | 401.10 ± 112.75 | 396.24 ± 110.20 | 100.31 | 91.85 - 109.56 |
| AUC0-t (ng·h/mL) | 3393.21 ± 492.17 | 3511.93 ± 577.69 | 98.07 | 95.83 - 100.37 |
Table 2: Bioequivalence of Sitagliptin Hydrochloride (Test) vs. Sitagliptin Phosphate (Reference) 100 mg Tablets [3][5]
| Pharmacokinetic Parameter | Test Product (Hydrochloride) | Reference Product (Phosphate) | Geometric Mean Ratio (T/R) % | 90% Confidence Interval |
| Cmax (ng/mL) | - | - | - | 89.2 - 106.0 |
| AUC0-48 (ng·h/mL) | - | - | - | 100.8 - 104.0 |
| AUC0-inf (ng·h/mL) | - | - | - | 100.4 - 103.5 |
Table 3: Bioequivalence of Sitagliptin/Metformin Fixed-Dose Combination (FDC) Tablets (50/850 mg) [7][9]
| Pharmacokinetic Parameter (Sitagliptin) | Test Product (Generic FDC) | Reference Product (Originator FDC) | Geometric Mean Ratio (T/R) % | 90% Confidence Interval |
| Cmax (ng/mL) | - | - | - | 93.44 - 105.10 |
| AUC0-t (ng·h/mL) | - | - | - | 100.84 - 103.69 |
Table 4: Bioequivalence of Sitagliptin/Metformin Fixed-Dose Combination (FDC) Tablets (50/1000 mg) [7][9][10]
| Pharmacokinetic Parameter (Sitagliptin) | Test Product (Generic FDC) | Reference Product (Originator FDC) | Geometric Mean Ratio (T/R) % | 90% Confidence Interval |
| Cmax (ng/mL) | - | - | - | 98.71 - 112.89 |
| AUC0-t (ng·h/mL) | - | - | - | 101.26 - 105.20 |
The data consistently demonstrate that the tested generic and different salt formulations of sitagliptin meet the regulatory requirements for bioequivalence.[3][4][6][7]
Experimental Protocols
The bioequivalence of sitagliptin formulations is typically assessed through randomized, open-label, two-period, two-sequence, crossover studies in healthy adult volunteers under fasting conditions.[3][5][6][7][9]
Key Methodologies
1. Study Design and Population:
-
Design: Randomized, open-label, single-dose, two-period, two-sequence crossover design.[3][5][7][9]
-
Subjects: Healthy adult male and/or female volunteers.
-
Washout Period: A washout period of at least one week is maintained between the two treatment periods.[3]
2. Drug Administration and Blood Sampling:
-
Administration: A single oral dose of the test or reference formulation is administered with water after an overnight fast.[6][7]
-
Blood Sampling: Venous blood samples are collected at pre-dose and at multiple time points post-dose (e.g., up to 48 or 72 hours).[3][6][7]
3. Analytical Method:
-
Technique: The concentration of sitagliptin in plasma is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]
-
Validation: The analytical method is validated for linearity, precision, accuracy, and stability.[4]
4. Pharmacokinetic and Statistical Analysis:
-
Parameters: Cmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data using non-compartmental analysis.[3]
-
Statistical Model: An analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters.
-
Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ are calculated and must lie within the 80.00% to 125.00% range.[3][6][7]
5. Dissolution Studies:
-
Apparatus: USP Type 2 dissolution apparatus (paddles).[11]
-
Media: Dissolution profiles are often evaluated in multiple media with varying pH levels, such as 0.1 N HCl, acetate buffer (pH 4.5), and phosphate buffer (pH 6.8), to mimic the conditions of the gastrointestinal tract.[11][12]
-
Conditions: The tests are typically conducted at a paddle speed of 50 RPM and a temperature of 37 ± 0.5°C.[11]
-
Analysis: The amount of dissolved drug is quantified by UV spectroscopy or high-performance liquid chromatography (HPLC).[11][12]
Visualizations
Sitagliptin Mechanism of Action
Sitagliptin works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][13][14] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][14] By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells.[1][2][13][14] This ultimately leads to improved glycemic control.
Caption: Mechanism of action of sitagliptin.
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for sitagliptin formulations.
Caption: Typical workflow of a crossover bioequivalence study.
References
- 1. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sitagliptin - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers - GaBIJ [gabi-journal.net]
- 4. Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic bioequivalence of sitagliptin phosphate tablet formulations: a randomized, open-label, crossover study in healthy volunteers - GaBIJ [gabi-journal.net]
- 7. Bioequivalence Evaluation in Healthy Volunteers: New Generic Formulations of Sitagliptin and Sitagliptin–Metformin Fixed-Dose Combination Compared with the Originator Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Bioequivalence of Sitagliptin Phosphate/Metformin Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Crossover Study | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pharmacokinetic comparison of sitagliptin and metformin HCl extended-release tablets versus JANUMET® XR in healthy volunteers under fasting and fed conditions [frontiersin.org]
- 11. Comparative in-Vitro dissolution study of some sitagliptin generic tablets under biowaiver conditions by UV-Spectroscopy - Curr Trends Pharm Pharm Chem [ctppc.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
A Comparative Analysis of In Vitro Dissolution Profiles of Sitagliptin Tablets
This guide provides a detailed comparison of the dissolution profiles of different sitagliptin tablet formulations, including innovator and generic products. The data presented is compiled from various studies and is intended for researchers, scientists, and drug development professionals to understand the bioequivalence and interchangeability of these formulations based on in vitro performance.
Experimental Data Summary
The dissolution behavior of sitagliptin tablets is a critical quality attribute that influences the in vivo performance of the drug. The following tables summarize the comparative dissolution data from studies conducted under biowaiver conditions, comparing innovator and generic sitagliptin tablets in various dissolution media.
Table 1: Comparative Dissolution Profile in HCl Buffer (pH 2.0) [1]
| Time (minutes) | Innovator Brand (% Dissolved) | Generic Brand 1 (% Dissolved) | Generic Brand 2 (% Dissolved) |
| 15 | >80 | >80 | >80 |
| 30 | - | - | - |
| 45 | - | - | - |
| 60 | - | - | - |
Note: Specific percentage values beyond the >80% at 15 minutes were not detailed in the source text, but the study indicated that a greater quantity of the drug was released in this medium compared to others.[1]
Table 2: Comparative Dissolution Profile in Phosphate Buffer (pH 4.0) [1]
| Time (minutes) | Innovator Brand (% Dissolved) | Generic Brand 1 (% Dissolved) | Generic Brand 2 (% Dissolved) |
| 15 | >80 | >80 | >80 |
| 30 | - | - | - |
| 45 | - | - | - |
| 60 | - | - | - |
Table 3: Comparative Dissolution Profile in Phosphate Buffer (pH 7.2) [1]
| Time (minutes) | Innovator Brand (% Dissolved) | Generic Brand 1 (% Dissolved) | Generic Brand 2 (% Dissolved) |
| 15 | >80 | >80 | >80 |
| 30 | - | - | - |
| 45 | - | - | - |
| 60 | - | - | - |
Table 4: Dissolution of Sitagliptin Formulations in Fasted and Fed State Simulated Media [2]
| Formulation | Dissolution Medium | % Dissolved |
| Fixed-Dose Combination (Sitagliptin HCl) | Phosphate Buffer (pH 6.8 - Fasted) | 91-95% |
| Januvia® (Sitagliptin Phosphate) | Phosphate Buffer (pH 6.8 - Fasted) | 91-95% |
| Fixed-Dose Combination (Sitagliptin HCl) | Acetate Buffer (pH 5.5 - Fed) | 89-91% |
| Januvia® (Sitagliptin Phosphate) | Acetate Buffer (pH 5.5 - Fed) | 89-91% |
The similarity factor (f2) is a measure of the similarity in the dissolution profiles of two formulations. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar. In one study, the f2 values for the comparison of a fixed-dose combination product and Januvia® were found to be 54 for both fasted and fed-state dissolutions, indicating similarity.[2] Another study also utilized difference (f1) and similarity (f2) factors to compare dissolution profiles, with f1 values between 0 and 15 and f2 values between 50 and 100 indicating bioequivalence.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative dissolution studies of sitagliptin tablets.
1. General Dissolution Testing under Biowaiver Conditions [1][3][4]
-
Apparatus: USP Type-II (Paddle)
-
Dissolution Media:
-
HCl Buffer (pH 2.0)
-
Phosphate Buffer (pH 4.0)
-
Phosphate Buffer (pH 7.2)
-
-
Volume of Medium: 900 mL
-
Temperature: 37.5°C ± 2°C
-
Paddle Speed: 50 RPM
-
Sampling Intervals: 15, 30, 45, and 60 minutes.
-
Analytical Method: UV Spectroscopy.
-
Preparation of HCl Buffer (pH 2.0): Prepared according to USP guidelines.[1]
-
Preparation of Phosphate Buffer (pH 4.0): Prepared in accordance with IP guidelines by dissolving 5.04 g of disodium hydrogen phosphate and 3.01 g of potassium dihydrogen phosphate in 1000 mL of water, with pH adjusted using glacial acetic acid.[1]
-
Preparation of Phosphate Buffer (pH 7.2): Prepared according to USP guidelines.[1]
2. Dissolution Method Development for In Vivo-In Vitro Correlation (IVIVC) [5][6]
-
Apparatus: USP Type-II (Paddle)
-
Dissolution Medium: Phosphate Buffer (pH 6.8)
-
Volume of Medium: 900 mL
-
Temperature: 37°C ± 1°C
-
Paddle Speed: 50 RPM
-
Analytical Method: High-Performance Liquid Chromatography (HPLC). The method was validated for specificity, linearity, precision, and accuracy.[5][6]
3. Dissolution Testing for Fixed-Dose Combination vs. Innovator Product [2]
-
Apparatus: USP Type-I (Basket)
-
Dissolution Media:
-
Phosphate Buffer (pH 6.8) to simulate fasted state.
-
Acetate Buffer (pH 5.5) to simulate fed state.
-
-
Volume of Medium: 900 mL
-
Basket Speed: 100 RPM
Visualizations
The following diagram illustrates the typical experimental workflow for a comparative dissolution study of sitagliptin tablets.
Caption: Workflow for Comparative Dissolution Study of Sitagliptin Tablets.
References
- 1. Comparative in-Vitro dissolution study of some sitagliptin generic tablets under biowaiver conditions by UV-Spectroscopy - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Development of an In Vitro-In Vivo Correlation for Sitagliptin and Metformin Prolonged-release Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in-Vitro dissolution study of some sitagliptin generic tablets under biowaiver conditions by UV-Spectroscopy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. (PDF) Sitagliptin Phosphate: Development of a Dissolution Method for Coated Tablets Based on In Vivo Data for Improving Medium Sensitivity (2014) | Alini Dall | 8 Citations [scispace.com]
A Comparative Guide to HPLC Methods for the Enantiomeric Purity of Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of quality control for sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. This guide provides a comparative overview of published HPLC methods, focusing on their accuracy and precision, supported by experimental data and detailed protocols.
Comparison of Validated HPLC Methods
The following tables summarize the key performance parameters of different chiral HPLC methods developed and validated for the separation of sitagliptin enantiomers. These methods utilize various chiral stationary phases and mobile phase compositions to achieve effective separation and quantification.
| Parameter | Method 1 | Method 2 |
| Column | Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)[1] | Chiralpak IC (250 mm × 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | 3 M Potassium di-hydrogen phosphate buffer (pH 4.0)–methanol–acetonitrile (60:30:10, v/v/v)[1] | 10 mM Ammonium acetate with 0.05% Diethylamine–acetonitrile (40:60 v/v)[2][3] |
| Flow Rate | Not specified in abstract | Not specified in abstract |
| Detection | Not specified in abstract | Not specified in abstract |
| Resolution | ≥ 3.0[1] | < 3.0[2][3] |
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Linearity Range | 30–300 ng/mL[1] | 0.0003–0.0045 mg/mL[2][3] |
| Correlation Coefficient (r²) | 0.9996[1] | 0.9991[2][3] |
| LOD | 8 ng/mL[1] | 0.0001 mg/mL[2][3] |
| LOQ | 30 ng/mL[1] | 0.0003 mg/mL[2][3] |
| Accuracy (% Recovery) | 99.06 to 100.2[1] | 95.7 to 101.7[2][3] |
| Precision (%RSD) | Not specified in abstract | < 0.5% for area, < 2.0% for retention time[2] |
| Sample/Mobile Phase Stability | At least 48 hours[1] | 48 hours[2][3] |
Table 2: Validation Parameters
Experimental Protocols
Below are the detailed methodologies for the compared HPLC methods, as described in the cited literature.
Method 1: Chiralcel OD-RH
This enantioselective reversed-phase HPLC method was developed and validated for the separation of sitagliptin enantiomers.[1]
-
Chromatographic System:
-
Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of 3 M potassium di-hydrogen phosphate buffer (adjusted to pH 4.0), methanol, and acetonitrile in a ratio of 60:30:10 (v/v/v).[1] The pH of the buffer is crucial for enhancing chromatographic efficiency and resolution.[1]
-
Injection Volume: 20 µL[1]
-
-
Validation Parameters:
-
The method was validated according to ICH guidelines.[1]
-
Linearity: Assessed over a concentration range of 30–300 ng/mL.[1]
-
Accuracy: Determined by the percentage recovery of the (S)-enantiomer, which ranged from 99.06 to 100.2%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Found to be 8 and 30 ng/mL, respectively.[1]
-
Method 2: Chiralpak IC
This reversed-phase chiral HPLC method was developed and validated for the separation of sitagliptin enantiomers in active pharmaceutical ingredient (API) samples.[2][3]
-
Chromatographic System:
-
Sample Preparation:
-
Validation Parameters:
-
Linearity: Established over a concentration range of 0.0003 mg/mL to 0.0045 mg/mL.[2][3]
-
Accuracy: Recovery experiments were conducted at 50%, 100%, and 150% of the target concentration, with recovery values ranging from 95.7% to 101.7%.[2]
-
Precision: Method reproducibility was assessed by analyzing six replicate preparations of sitagliptin (2 mg/mL) spiked with the (S)-enantiomer (0.003 mg/mL). The relative standard deviation (RSD) values were less than 0.5% for the peak areas and less than 2.0% for the retention times.[2] The precision at the LOQ level was below 5.0% RSD.[2]
-
LOD and LOQ: Determined to be 0.0001 mg/mL and 0.0003 mg/mL, respectively, for the (S)-enantiomer.[2][3]
Experimental Workflow
The following diagram illustrates a typical workflow for the development and validation of an HPLC method for the analysis of sitagliptin enantiomers.
Caption: HPLC Method Development and Validation Workflow.
References
A Comparative Guide to Robustness Testing of Analytical Methods for (S)-Sitagliptin
This guide provides a comparative analysis of the robustness of analytical methods for the quantitative determination of (S)-Sitagliptin, the enantiomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Robustness testing is a critical component of analytical method validation, demonstrating the method's capacity to remain unaffected by small, deliberate variations in method parameters. This ensures the method's reliability during routine use.
Experimental Methodology: A Representative HPLC-UV Method
The data presented in this guide is based on a common approach for analyzing (S)-Sitagliptin: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The following protocol represents a typical experimental setup.
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 series HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: Chiral stationary phase columns are often employed for enantiomeric separation. A common example is a Chiralpak AD-H (250 x 4.6 mm, 5 µm) column. For achiral analysis of Sitagliptin and its impurities, a C18 column like an ODS (250 mm × 4.6 mm, 5 µm) is typical.
-
Mobile Phase: A mixture of organic solvent and buffer. For example, a mobile phase could consist of a phosphate buffer with an adjusted pH and an organic modifier like acetonitrile or methanol. A typical mobile phase might be a mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: Commonly set at 1.0 mL/min.
-
Detection Wavelength: Typically set at 268 nm.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: A primary stock solution of (S)-Sitagliptin reference standard is prepared by dissolving a known quantity in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a concentration of approximately 1000 µg/mL.
-
Working Standard Solution: The stock solution is further diluted to a working concentration (e.g., 100 µg/mL) for analysis.
-
Sample Solution: The drug product is dissolved in the diluent to obtain a theoretical concentration equivalent to the working standard.
3. Robustness Study Protocol: The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions. The effect of these changes on system suitability parameters such as theoretical plates, tailing factor, and retention time, as well as the assay results, is monitored. Key parameters varied include:
-
Flow Rate (e.g., ± 0.2 mL/min)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Column Temperature (e.g., ± 5°C)
-
Mobile Phase Organic Composition (e.g., ± 2%)
-
Detection Wavelength (e.g., ± 2 nm)
Diagram of Robustness Testing Workflow
The following diagram illustrates the logical workflow of a typical robustness test for an analytical HPLC method.
Caption: Workflow for a typical robustness study of an HPLC method.
Comparative Robustness Data
The performance of an analytical method under varied conditions is typically assessed by observing the Relative Standard Deviation (%RSD) for the assay results and ensuring system suitability parameters remain within acceptable limits. The tables below summarize representative data from robustness studies of RP-HPLC methods for Sitagliptin analysis.
Table 1: Effect of Flow Rate Variation on System Suitability
| Flow Rate (mL/min) | Retention Time (min) | Tailing Factor | Theoretical Plates | % Assay |
| 0.8 | 6.8 | 1.15 | > 2000 | 99.7% |
| 1.0 (Nominal) | 5.5 | 1.12 | > 2000 | 100.1% |
| 1.2 | 4.6 | 1.10 | > 2000 | 100.3% |
Table 2: Effect of Column Temperature Variation on System Suitability
| Temperature (°C) | Retention Time (min) | Tailing Factor | Theoretical Plates | % Assay |
| 20 | 5.9 | 1.14 | > 2000 | 100.5% |
| 25 (Nominal) | 5.5 | 1.12 | > 2000 | 100.1% |
| 30 | 5.2 | 1.11 | > 2000 | 99.6% |
Table 3: Effect of Mobile Phase pH Variation on System Suitability
| Mobile Phase pH | Retention Time (min) | Tailing Factor | Theoretical Plates | % Assay |
| 2.8 | 5.7 | 1.18 | > 2000 | 99.5% |
| 3.0 (Nominal) | 5.5 | 1.12 | > 2000 | 100.1% |
| 3.2 | 5.3 | 1.09 | > 2000 | 100.4% |
Table 4: Effect of Mobile Phase Organic Composition Variation on System Suitability
| % Acetonitrile | Retention Time (min) | Tailing Factor | Theoretical Plates | % Assay |
| 38% | 6.1 | 1.13 | > 2000 | 100.2% |
| 40% (Nominal) | 5.5 | 1.12 | > 2000 | 100.1% |
| 42% | 4.9 | 1.11 | > 2000 | 99.8% |
Conclusion
The presented data demonstrates that the representative HPLC method for (S)-Sitagliptin exhibits a high degree of robustness. Across all tested parameter variations—flow rate, column temperature, mobile phase pH, and organic composition—the system suitability parameters (tailing factor, theoretical plates) remained well within typical acceptance criteria (e.g., tailing factor ≤ 2.0, theoretical plates > 2000). Furthermore, the assay results showed minimal variation, with %RSD values consistently below 2.0%, indicating that the method's accuracy and precision are not significantly impacted by these small, deliberate changes. This level of robustness confirms the method's suitability for routine quality control analysis in a pharmaceutical setting.
Safety Operating Guide
Proper Disposal Procedures for (S)-Sitagliptin Phosphate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (S)-Sitagliptin phosphate, catering to researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and regulatory compliance.
Safety and Handling Summary
This compound is not generally classified as a hazardous substance, though some safety data sheets (SDS) indicate it may cause skin, eye, and respiratory irritation.[1] Prudent handling in a laboratory setting is essential. Unused or waste material should be disposed of responsibly to prevent environmental contamination. The primary directive across all safety data sheets is to adhere to all federal, state, and local regulations concerning chemical waste.[2]
| Parameter | Guideline | Source |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant or offer to a licensed hazardous material disposal company. | [2][3][4] |
| Alternative Disposal | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. | [4] |
| Hazard Classification | Not typically classified as a "Hazardous Chemical" by OSHA Hazard Communication Standard, 29 CFR 1910.1200. Waste generators must determine if it's a hazardous waste under 40 CFR 261.3. | [2][4] |
| Environmental Precautions | Do not let product enter drains, other waterways, or soil. Prevent further leakage or spillage if safe to do so. | [2] |
| Spill Cleanup | Vacuum, sweep up, or absorb with inert material and place into a suitable, closed disposal container. | [1][2][5] |
| Aquatic Toxicity (Green Algae) | 72-hour No Observed Effect Concentration (NOEC) = 2.2 mg/L | [6] |
| Aquatic Toxicity (Daphnia magna) | 48-hour EC50 (immobility) = 60 mg/L | [6] |
| Biodegradation | Not readily biodegradable; considered potentially persistent in the environment. | [6][7][8] |
Experimental Protocols for Chemical Degradation
The following protocols are derived from forced degradation studies and demonstrate methods for chemically altering Sitagliptin. These are not standard disposal procedures but provide insight into its chemical stability and potential for neutralization.
1. Acidic Degradation Protocol [9] This study demonstrates the partial degradation of Sitagliptin under strong acidic conditions.
-
Objective: To induce and identify degradation products in an acidic medium.
-
Methodology:
-
Prepare a stock solution of this compound at a concentration of 5.0 mg/mL in a mixture of methanol and water.
-
Add hydrochloric acid (HCl) to the solution to a final concentration of 2.5M.
-
Maintain the solution at a constant temperature of 60°C.
-
Periodically, take a 1.0 mL aliquot of the solution and transfer it to a 20 mL volumetric flask.
-
Neutralize the aliquot with 1.0 mL of 2.5M sodium hydroxide (NaOH).
-
Complete the volume to 20 mL with water.
-
Analyze the samples at intervals (e.g., 0, 0.5, 1, 2, 3, 4, and 6 hours) to monitor the degradation kinetics.
-
-
Outcome: Approximately 30% of the Sitagliptin reference standard was degraded after 6 hours of exposure under these conditions.[9]
2. Alkaline Degradation Protocol [10] This protocol was designed for the complete degradation of Sitagliptin to generate and identify its degradation products.
-
Objective: To achieve complete degradation of Sitagliptin for analytical purposes.
-
Methodology:
-
Dissolve 1 gram of this compound bulk powder in 250 mL of 5N aqueous sodium hydroxide (NaOH).
-
Reflux the solution for 6 hours using a boiling water bath.
-
After reflux, allow the solution to cool to room temperature.
-
Neutralize the solution by adding 5N aqueous hydrochloric acid (HCl).
-
The formed precipitate, which is the degradation product, is then filtered, washed several times with water, and dried.
-
-
Outcome: This procedure results in the complete degradation of the parent compound.[10]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Guidance
-
Waste Characterization : Determine if the this compound waste is considered hazardous according to US EPA guidelines (40 CFR 261.3) and any applicable state or local regulations.[2] Although not typically classified as RCRA hazardous, the final determination rests with the generator. Consult your institution's Environmental Health & Safety (EHS) department for guidance.
-
Segregation : Do not mix this compound waste with other waste streams. Keep it segregated from biological, radioactive, or other reactive chemical wastes.
-
Containment :
-
Solid Waste : Place pure, unused this compound powder or material from a spill cleanup into a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Labware : Disposable items (gloves, weigh boats, pipette tips) that are contaminated should be collected in a designated, sealed container.
-
-
Labeling : Label the waste container clearly with "this compound Waste" and any other information required by your institution and local regulations (e.g., hazard warnings, accumulation start date).
-
Storage : Store the sealed waste container in a designated satellite accumulation area or central waste storage facility. Ensure it is stored away from incompatible materials.
-
Final Disposal :
-
Arrange for the collection of the waste by a licensed and approved chemical waste disposal contractor.[4]
-
The recommended final disposal method is typically high-temperature incineration at a permitted facility.[4]
-
Ensure all shipping and transportation of the waste complies with Department of Transportation (DOT) regulations.
-
Retain all disposal records and manifests as required by law.
-
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. aksci.com [aksci.com]
- 3. merck.com [merck.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. msd.com [msd.com]
- 6. astrazeneca.com [astrazeneca.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Sitagliptin - Janusinfo.se [janusinfo.se]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. Spectroflourometric and Spectrophotometric Methods for the Determination of Sitagliptin in Binary Mixture with Metformin and Ternary Mixture with Metformin and Sitagliptin Alkaline Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling (S)-Sitagliptin Phosphate
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with (S)-Sitagliptin phosphate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Quantitative Safety Data
Understanding the quantitative safety parameters of this compound is fundamental for a comprehensive risk assessment. The following table summarizes the known occupational exposure limits for this compound.
| Parameter | Value | Components | Type |
| Occupational Exposure Limit (TWA) | 500 micrograms/m³[1] | Sitagliptin Phosphate (CAS 654671-78-0) | TWA |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are the first line of defense against potential exposure. A risk assessment of the specific laboratory procedure should always be conducted to determine the necessary level of protection.[1]
1. Eye and Face Protection:
-
Minimum Requirement: Wear safety glasses with side shields.[1][2][3]
-
Increased Risk (e.g., handling powders, risk of splash): Use chemical splash goggles.[1][2][3] If there is a potential for direct contact with the face, a face shield should be worn in addition to goggles.[2][3]
-
Emergency Preparedness: An emergency eyewash station must be readily accessible.[1][4]
2. Skin and Body Protection:
-
Gloves: Nitrile or other impervious gloves are mandatory to prevent skin contact.[1] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[5][6] After handling, remove gloves and thoroughly wash your hands.[1][5][6]
-
Protective Clothing: A laboratory coat or work uniform is required.[2] For procedures with a higher risk of contamination, impervious or fire/flame-resistant clothing should be considered.[5][6] Contaminated clothing should be removed immediately and washed before reuse.[2][5][7]
3. Respiratory Protection:
-
Engineering Controls: Handle this compound in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended, especially when handling powders, to minimize dust generation and maintain exposure below the occupational exposure limit.[5][7][8]
-
Respirator Use: If engineering controls are insufficient, or during emergency situations, a NIOSH/MSHA-approved respirator should be worn.[2] For dusts, a P2 filter is recommended. If exposure limits are exceeded or unknown, a positive pressure air-supplied respirator may be necessary.[2]
Operational Handling and Disposal Plan
A systematic approach to handling and disposal is essential to minimize risk and environmental impact.
Step 1: Pre-Handling Preparations
-
Consult SDS: Always review the Safety Data Sheet (SDS) before working with this compound.
-
Designate Area: Cordon off and label a specific area for handling the compound.
-
Assemble PPE: Ensure all necessary PPE is available and in good condition.
-
Prepare for Spills: Have a spill kit ready with appropriate absorbent materials.
Step 2: Safe Handling Procedures
-
Ventilation: Use a chemical fume hood or other local exhaust ventilation, particularly when weighing or transferring powder, to avoid the formation of dust and aerosols.[3][5]
-
Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[2][3][7] Avoid breathing in any dust.[2][3]
-
Dust Control: Minimize dust generation and accumulation.[2] Dust deposits should not be allowed to build up on surfaces, as they can form explosive mixtures if they become airborne in sufficient concentrations.[1][2]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7][8]
Step 3: Accidental Release and Spill Cleanup Protocol
-
Evacuate: Evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains.[6][8]
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection.[5]
-
Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[2] Do not use compressed air to clear dust.[2]
-
Collect the spilled material in a suitable, labeled container for disposal.[2][5]
-
Clean the spill area thoroughly with a suitable detergent or solvent.[1][8]
-
Step 4: Disposal Plan
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[7]
-
Containerization: Collect waste in a properly labeled, sealed container.
-
Disposal Method: Dispose of the waste through a licensed hazardous material disposal company.[5] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Environmental Protection: Avoid releasing the substance into the environment.[2][8]
Visual Workflow and Decision Diagrams
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and PPE selection logic.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
